Fmoc-Ala-Ala-Asn(Trt)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYZYXHXRXGHF-CZVCVAAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42N4O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the development of advanced biotherapeutics. Its structure, featuring an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and a side-chain trityl (Trt) protected asparagine, offers strategic advantages in the controlled assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in SPPS, and insights into its application as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The key structural features are the temporary Fmoc protecting group on the N-terminus and the bulky, acid-labile Trt group protecting the side-chain amide of asparagine. This dual-protection scheme is instrumental in preventing undesirable side reactions during peptide synthesis.[1][2]
Chemical and Physical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanamido]-3-[(triphenylmethyl)carbamoyl]propanoic acid | [1] |
| CAS Number | 1951424-92-2 | [2][3] |
| Molecular Formula | C44H42N4O7 | [3][4] |
| Molecular Weight | 738.8 g/mol | [3] |
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [5][6] |
| Purity (HPLC) | Typically >96% to >99% | [4][7] |
| Solubility | Soluble in DMF, NMP, DMSO | [8][9] |
| Storage Conditions | -20°C, stored under nitrogen, away from moisture and light | [3][10] |
Note: Specific values for melting point, 1H NMR, and mass spectrometry are often batch-specific and can be obtained from the supplier's Certificate of Analysis.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Fmoc-based SPPS. The Fmoc group provides a stable N-terminal protection that is readily cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[11][12][13] The Trt group on the asparagine side chain prevents dehydration and subsequent aspartimide formation, a common side reaction during the activation step of peptide coupling.[1] This protection is crucial for maintaining the integrity of the peptide sequence.
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain on a solid support.
Detailed Experimental Protocols
2.2.1. Fmoc Deprotection
-
Resin Preparation: The peptide-resin is swelled in DMF for at least 30 minutes. The DMF is then drained.[14]
-
Deprotection: A solution of 20% (v/v) piperidine in DMF is added to the resin (approximately 10 mL per gram of resin).[12]
-
Reaction: The mixture is agitated at room temperature. A two-step deprotection is often employed: an initial 2-minute reaction followed by draining and a second 5-10 minute reaction with fresh deprotection solution.[12][13]
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Confirmation (Optional): A Kaiser test can be performed on a small sample of resin to confirm the presence of a free primary amine.[11]
2.2.2. Coupling of this compound
-
Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[1][15]
-
Pre-activation: Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for longer peptides or difficult couplings.[11]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
2.2.3. Final Cleavage and Trt Deprotection
-
Resin Preparation: The final peptide-resin is washed with dichloromethane (DCM) and dried.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIPS)/water (95:2.5:2.5, v/v/v). TIPS is included as a scavenger to prevent the re-attachment of the cleaved Trt cation to other nucleophilic residues.[1][16]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours. The Trt group on the asparagine side chain is cleaved under these acidic conditions.[5] In some cases, particularly when the Asn(Trt) residue is at the N-terminus, longer deprotection times may be required.[5][17]
-
Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase HPLC.
Application in Antibody-Drug Conjugates (ADCs)
This compound is a precursor for a tripeptide linker that is cleavable by specific lysosomal proteases, making it highly valuable in the design of ADCs.[2][18] The Ala-Ala-Asn sequence has been identified as a substrate for the enzyme legumain, which is often overexpressed in the tumor microenvironment and within cancer cells.[18][19] Some evidence also suggests potential cleavage by other lysosomal proteases like cathepsin B.[20]
Mechanism of Action in ADCs
The following diagram illustrates the mechanism of drug release from an ADC containing an Ala-Ala-Asn linker.
This targeted drug delivery approach enhances the therapeutic window of potent cytotoxic agents by minimizing their systemic exposure and concentrating their activity at the tumor site. The specificity of the enzymatic cleavage of the Ala-Ala-Asn linker within the lysosome is a critical factor in the efficacy and safety of such ADCs.[18][21]
Conclusion
This compound is a sophisticated and valuable reagent for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined properties and the strategic use of orthogonal protecting groups facilitate the synthesis of complex peptides with high fidelity. Furthermore, its application as a protease-cleavable linker in antibody-drug conjugates underscores its importance in the development of next-generation targeted cancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to support the effective utilization of this key building block in advancing scientific research and pharmaceutical innovation.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 3. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]
- 6. Fmoc-L-Asn(Trt)-OH | Matrix Innovation [matrix-innovation.com]
- 7. mybiosource.com [mybiosource.com]
- 8. omizzur.com [omizzur.com]
- 9. Fmoc-β-Ala-Asn(trt)-OH - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. apexbt.com [apexbt.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
Fmoc-Ala-Ala-Asn(Trt)-OH chemical structure and formula.
An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH
For researchers, scientists, and drug development professionals, this compound is a crucial building block in the field of peptide chemistry and bioconjugation. This protected tripeptide offers a reliable and efficient method for incorporating the Ala-Ala-Asn sequence into synthetic peptides and is of particular interest as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and applications.
Chemical Structure and Formula
This compound is a tripeptide composed of two alanine residues and one asparagine residue. The molecule is strategically protected to ensure controlled and specific reactions during synthesis.
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is attached to the N-terminus of the N-terminal alanine. It remains stable under acidic conditions but is readily removed by treatment with a secondary amine, typically piperidine, allowing for sequential peptide chain elongation.
-
Trt (Trityl) group: This acid-labile group protects the side chain amide of the asparagine residue. The bulky trityl group prevents potential side reactions, such as dehydration to a nitrile or aspartimide formation, which can occur during the activation step of peptide coupling.[1][2]
-
Carboxylic Acid (-OH): The C-terminus is a free carboxylic acid, enabling it to be activated and coupled to the free amino group of a growing peptide chain or a solid support resin.
The resulting structure allows for its direct incorporation into a peptide sequence as a single unit, streamlining the synthesis process.
Chemical Formula: C₄₄H₄₂N₄O₇[3][4][5]
Molecular Structure: The structure consists of the tripeptide backbone (Alanine-Alanine-Asparagine) with the Fmoc protecting group on the N-terminal amine and the Trityl protecting group on the side chain of Asparagine.
Physicochemical and Quantitative Data
The properties of this compound are summarized in the table below, providing key data for its use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₄H₄₂N₄O₇ | [3][4][5] |
| Molecular Weight | 738.84 g/mol | [3][6] |
| CAS Number | 1951424-92-2 | [3][4][5][6] |
| Appearance | White to off-white powder | |
| Purity | Typically >96% - ≥98% (HPLC) | [3][5][6] |
| Solubility | Soluble in standard organic solvents like DMF and NMP | [2][7] |
| Three-Letter Code | This compound | [1][4] |
Experimental Protocols
This compound is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a detailed, representative protocol for its incorporation into a peptide chain.
Protocol: Coupling of this compound onto a Resin-Bound Peptide
This protocol assumes the synthesis is being performed on a solid support (e.g., Rink Amide resin) and that the N-terminal Fmoc group of the existing peptide chain has just been removed.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Deprotection Solution: 20% piperidine in DMF
-
Nitrogen gas for agitation
2. Resin Preparation:
-
Following the deprotection of the previous amino acid, wash the peptide-resin thoroughly to remove residual piperidine.
-
Perform washes in the following sequence: DMF (3x), DCM (3x), DMF (3x). Each wash should last for 1-2 minutes with agitation.
3. Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture. The solution may change color.
-
Allow the mixture to pre-activate for 3-5 minutes at room temperature.
-
Drain the DMF from the washed peptide-resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
4. Monitoring the Coupling Reaction:
-
To check for completion, take a small sample of the resin beads and perform a Kaiser test (Ninhydrin test).
-
A negative Kaiser test (beads remain colorless or yellow) indicates that all free amines have reacted and the coupling is complete.
-
If the test is positive (beads turn blue/purple), the coupling reaction should be extended, or a recoupling step may be necessary.
5. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts.
-
Perform washes in the following sequence: DMF (3x), DCM (3x), IPA (3x).
6. N-terminal Fmoc Deprotection:
-
To continue chain elongation, the Fmoc group from the newly added tripeptide must be removed.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes. A UV detector can be used to monitor the release of the fluorenyl group.
-
Drain the deprotection solution and repeat the treatment for another 5-10 minutes to ensure complete removal.
-
Wash the resin as described in Step 2 to prepare for the next coupling cycle.
Application in Antibody-Drug Conjugate (ADC) Development
The Ala-Ala-Asn sequence is recognized and cleaved by certain lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[8] This makes this compound a valuable component for creating enzyme-cleavable linkers in ADCs. The linker connects a potent cytotoxic drug to a tumor-targeting antibody. The stability of the linker in systemic circulation and its selective cleavage within the target cell are critical for the efficacy and safety of the ADC.[5][9]
Logical Workflow: ADC Mechanism of Action
The following diagram illustrates the workflow of an ADC utilizing an Ala-Ala-Asn cleavable linker, from systemic circulation to the targeted release of its cytotoxic payload within a cancer cell.
Caption: Workflow of an ADC with a protease-cleavable linker.
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 3. Fmoc-Ala-Asn(Trt)-OH | C41H37N3O6 | CID 176519037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. chempep.com [chempep.com]
- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
In-Depth Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block in synthetic peptide chemistry and drug development.
Introduction
This compound is a protected tripeptide, specifically Nα-Fmoc-L-alanyl-L-alanyl-Nγ-trityl-L-asparagine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the controlled, stepwise assembly of peptide chains. The protecting groups, fluorenylmethyloxycarbonyl (Fmoc) at the N-terminus and trityl (Trt) on the side chain of asparagine, are crucial for preventing unwanted side reactions during synthesis. This compound is also recognized for its application as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 738.84 g/mol | [2] |
| Molecular Formula | C44H42N4O7 | [2][3][4] |
| CAS Number | 1951424-92-2 | [1][2] |
| Purity | >96% | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DMSO |
Molecular Structure and Components
The structure of this compound consists of three key components: the peptide backbone and two essential protecting groups.
-
Peptide Backbone: The core is a tripeptide sequence of Alanine-Alanine-Asparagine (Ala-Ala-Asn). Alanine residues contribute to a neutral, helix-supporting segment within a larger peptide.
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is attached to the N-terminus of the first alanine residue. Its primary function is to prevent peptide bond formation at the N-terminus until it is selectively removed by a mild base, typically piperidine.
-
Trt (Trityl) Group: This acid-labile protecting group is attached to the side chain amide of the asparagine residue. It prevents side-chain modifications and undesired cyclization reactions, such as the formation of succinimide, during peptide synthesis.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.
Materials:
-
This compound
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Workflow:
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups. The peptide is then precipitated, purified, and analyzed.
Applications in Research and Development
This compound is a critical reagent for:
-
Custom Peptide Synthesis: It allows for the precise incorporation of the Ala-Ala-Asn motif into synthetic peptides. This sequence can be part of bioactive peptides, protein fragments for structural studies, or epitopes for antibody production.
-
Antibody-Drug Conjugate (ADC) Development: This tripeptide can function as a cleavable linker between an antibody and a cytotoxic drug.[1] The peptide bond is designed to be stable in circulation but cleaved by specific enzymes, such as cathepsins, within the target cancer cell, releasing the cytotoxic payload.
References
Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1951424-92-2
Introduction
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block crucial in the fields of peptide synthesis and bioconjugation. Its chemical structure is designed for seamless integration into complex biomolecules, particularly in Solid-Phase Peptide Synthesis (SPPS) and the construction of Antibody-Drug Conjugates (ADCs).
The tripeptide features three key components:
-
N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group that prevents unwanted reactions at the N-terminus during peptide chain elongation.[1][2]
-
C-terminal carboxylic acid: The reactive site for coupling to a resin or another amino acid.
-
Trityl (Trt) protected Asparagine (Asn) side chain: The bulky trityl group shields the amide side chain of asparagine, preventing undesirable side reactions such as dehydration or cyclization during synthesis.[1]
This strategic combination of protecting groups makes this compound a versatile tool for creating specific peptide sequences and for developing targeted therapeutics.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 1951424-92-2 |
| Molecular Formula | C44H42N4O7 |
| Molecular Weight | 738.84 g/mol |
| Purity | >96% |
| Appearance | White to off-white powder |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 15 |
| Topological Polar Surface Area | 163 Ų |
Applications in Peptide Synthesis and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.[1] The workflow for incorporating this tripeptide into a growing peptide chain is outlined below.
Antibody-Drug Conjugates (ADCs)
This compound serves as a cleavable linker in the synthesis of ADCs.[3][4] In this context, the tripeptide connects a cytotoxic drug to a monoclonal antibody. The resulting ADC can selectively target cancer cells. The Ala-Ala-Asn sequence is designed to be cleaved by specific enzymes, such as legumain, which are often overexpressed in the tumor microenvironment.[5]
The intracellular release of the cytotoxic drug is a critical step in the mechanism of action of such ADCs.
Experimental Protocols
General Protocol for Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
General Protocol for Coupling of this compound in SPPS
-
Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an organic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).
Cleavage and Global Deprotection
-
Preparation: After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the trityl protecting group from the asparagine side chain.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation, wash it with cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly valuable and versatile chemical entity for advanced applications in peptide chemistry and drug development. Its well-defined structure, featuring orthogonal protecting groups, allows for its efficient incorporation into complex peptides and bioconjugates. The cleavable nature of the Ala-Ala-Asn sequence offers a sophisticated mechanism for targeted drug delivery, making it a key component in the design of next-generation antibody-drug conjugates. The protocols outlined in this guide provide a framework for the successful utilization of this important building block in research and development settings.
References
An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, plays a pivotal role in the overall efficacy and safety of the ADC.[1] An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient and selective cleavage to unleash the cytotoxic agent at the tumor site.[1][2] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells, offering a sophisticated mechanism for controlled drug release.[2][3][4]
This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is triggered by specific conditions prevalent in the target tumor environment.[4] The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[4][5]
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by enzymes, particularly proteases like cathepsins, which are overexpressed in the lysosomal compartments of tumor cells.[6] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases.[4]
The most common dipeptide linker is the valine-citrulline (Val-Cit) linker.[6][7] Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).[2][7] This cleavage initiates a cascade that results in the release of the unmodified, active payload.[2] Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been successfully employed.[6][8]
pH-Sensitive Linkers
pH-sensitive, or acid-labile, linkers are designed to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10] The most common example of a pH-sensitive linker is the hydrazone linker.[][10]
Upon internalization of the ADC, the lower pH within the endosomal and lysosomal compartments catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.[] While effective, a key challenge with hydrazone linkers is their potential for gradual hydrolysis in the bloodstream, which can lead to off-target toxicity.[]
Glutathione-Sensitive Linkers
Glutathione-sensitive, or reducible, linkers exploit the significant difference in the concentration of glutathione (GSH), a reducing agent, between the extracellular environment and the intracellular cytoplasm.[][11] The concentration of GSH is up to 1000-fold higher inside a cell than in the plasma.[]
These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly reduced by the high intracellular concentration of GSH, leading to the cleavage of the linker and release of the payload.[][] The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[13]
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Specific Example | Half-life in Human Plasma (t½) | Key Stability Features | Reference(s) |
| Protease-Sensitive | Val-Cit-PABC | ~230 days | Highly stable in human plasma; susceptible to cleavage by neutrophil elastase. | [8] |
| Val-Ala-PABC | Highly Stable | Similar to Val-Cit in human plasma; may exhibit different stability profiles in rodent plasma. | [8] | |
| pH-Sensitive | Hydrazone | 1-2 days | Stability is pH-dependent; gradual hydrolysis can occur at physiological pH. | [14] |
| Carbonate | ~36 hours | Generally less stable than hydrazone linkers in plasma. | [14] | |
| Glutathione-Sensitive | SPDB (disulfide) | Stable | Generally stable in circulation; cleavage is dependent on the intracellular reducing environment. | [] |
| Hindered Disulfide | >7 days | Increased steric hindrance around the disulfide bond enhances plasma stability. | [14] |
Table 2: Comparative Cleavage Rates of Cleavable Linkers
| Linker Type | Specific Example | Cleavage Condition | Relative Cleavage Rate | Reference(s) |
| Protease-Sensitive | Val-Cit-PABC | Cathepsin B | High | [8] |
| Val-Ala-PABC | Cathepsin B | Moderate (approx. 50% of Val-Cit) | [8] | |
| pH-Sensitive | Hydrazone | pH 5.0 | Rapid | [15] |
| Hydrazone | pH 7.4 | Slow | [15] | |
| Glutathione-Sensitive | SPDB (disulfide) | 1 mM Glutathione | Moderate to Rapid | [][] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Internal standard for LC-MS analysis
Methodology:
-
Incubation:
-
ADC Capture:
-
Elution and Analysis:
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[6]
-
Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker by cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) and recombinant cathepsin B (e.g., 1 µM) in the assay buffer.[16]
-
Include a control reaction without cathepsin B.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.[6]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Preparation and Analysis:
-
Quench the reaction by adding a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein and enzyme.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[16]
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage rate.[6]
-
ADC Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of an ADC on cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.[17]
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).[17]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
-
Formazan Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker chemistry is a critical decision in the development of a successful ADC, with profound implications for its stability, efficacy, and safety profile. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and their quantitative properties, coupled with rigorous experimental characterization, is essential for the rational design of next-generation ADCs with an improved therapeutic index. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of cleavable linker technology and to advance the development of innovative and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Ala-Ala-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block utilized in solid-phase peptide synthesis (SPPS). Its primary application is as a cleavable linker, particularly in the construction of antibody-drug conjugates (ADCs), where it can be specifically cleaved by enzymes like Cathepsin B.[1] The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection, while the trityl (Trt) group on the asparagine side chain prevents undesirable side reactions.[2] The alanine residues contribute to a neutral and structurally defined spacer. This document provides detailed protocols and application notes for the effective use of this compound in SPPS workflows.
Chemical Properties and Handling
Proper handling and storage of this compound are crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C44H42N4O7 | [2][3] |
| Molecular Weight | 738.8 g/mol | [2][3] |
| Appearance | White to off-white solid | - |
| Storage | Store at -20°C, desiccated | [3] |
| Solubility | Soluble in DMF and NMP | [4] |
Note: The trityl (Trt) protecting group on the asparagine side-chain is critical for preventing dehydration of the amide side chain during the activation step, a common side reaction with unprotected asparagine.
Experimental Protocols
The following protocols are generalized for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific sequence and scale of the synthesis.
Resin Preparation
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
-
If the resin is pre-loaded with an Fmoc-protected amino acid, proceed to the Fmoc deprotection step (Protocol 3.3).
Coupling of this compound
This protocol describes the coupling of the tripeptide to a free amine on the resin or a growing peptide chain.
-
Pre-activation:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading), a coupling reagent such as HCTU (1.5-3 equivalents), and an additive like HOBt (1.5-3 equivalents) in DMF.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (3-6 equivalents), to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated tripeptide solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the reaction vessel.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Final Cleavage and Deprotection
The trityl group on the asparagine side chain is removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.
-
Resin Preparation:
-
Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard and effective cocktail for peptides containing Trt-protected residues is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[5] TIS is a crucial scavenger for the released trityl cations.[6]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. Note that sluggish deprotection of N-terminal Asn(Trt) residues has been observed, potentially requiring extended cleavage times.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the purified peptide under vacuum.
-
Quantitative Data Summary
The following table summarizes typical parameters used in the synthesis. Actual yields will vary depending on the peptide sequence and synthesis scale.
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.2 - 0.8 mmol/g | Varies by resin type. |
| This compound Equivalents | 1.5 - 3 eq. | Relative to resin functionalization. |
| Coupling Reagent Equivalents (e.g., HCTU) | 1.5 - 3 eq. | Relative to resin functionalization. |
| Base Equivalents (e.g., DIPEA) | 3 - 6 eq. | Relative to resin functionalization. |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |
| Fmoc Deprotection Time | 2 x 5-10 min | Using 20% piperidine in DMF. |
| Cleavage Time | 2 - 4 hours | May require longer for N-terminal Asn(Trt).[6] |
| Expected Crude Peptide Yield | 40 - 70% | Highly sequence and scale-dependent. |
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for SPPS using this compound.
Logical Relationship of Protecting Groups
Caption: Orthogonality of Fmoc and Trt protecting groups in SPPS.
References
- 1. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 2. This compound - Creative Peptides [creative-peptides.com]
- 3. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Coupling Fmoc-Ala-Ala-Asn(Trt)-OH to Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the efficient coupling of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, to a solid-phase resin. This procedure is a critical step in the synthesis of peptides containing the Ala-Ala-Asn sequence, which is relevant in various biologically active peptides. The use of a pre-formed tripeptide can enhance synthesis efficiency and purity by reducing the number of individual coupling and deprotection steps. The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and subsequent aspartimide formation, a common side reaction.[1][2] This protocol is applicable to standard resins used in Fmoc-based solid-phase peptide synthesis (SPPS), such as Wang or Rink Amide resins.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Synthesis Grade | Creative Peptides |
| Rink Amide Resin or Wang Resin | 100-200 mesh | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Piperidine | Reagent Grade | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Various |
| HOBt (Hydroxybenzotriazole) | Peptide Synthesis Grade | Various |
| DIC (N,N'-Diisopropylcarbodiimide) | Peptide Synthesis Grade | Various |
| Ninhydrin Test Kit | Various |
Experimental Protocols
Two common and effective coupling protocols are detailed below. The choice of method may depend on the specific resin, the scale of the synthesis, and laboratory preference.
Protocol 1: HBTU/HOBt Activation
This protocol utilizes HBTU and HOBt as activating agents, which is a widely used and efficient method for peptide bond formation.[3][4]
1. Resin Preparation and Swelling:
-
Weigh the desired amount of resin into a reaction vessel.[5]
-
Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).[5]
-
Gently agitate the resin for at least 30-60 minutes at room temperature.[6]
2. Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).[3]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue/purple color).[7]
3. Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution to pre-activate the carboxylic acid.
-
Immediately add the activated tripeptide solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary for the bulkier tripeptide.[6]
4. Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[3]
5. Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative test (yellow color) indicates that the coupling reaction is complete.[3][8] If the test is positive, the coupling step should be repeated.
Protocol 2: DIC/HOBt Activation
This protocol provides an alternative using DIC and HOBt as activating agents. DIC is a liquid carbodiimide that is easy to handle, and the urea byproduct is soluble in DMF.[9][10]
1. Resin Preparation and Swelling:
-
Follow steps 1 and 2 from Protocol 1.
2. Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Follow step 2 from Protocol 1.
3. Coupling Solution Preparation and Reaction:
-
In a separate vial, dissolve this compound and HOBt in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
4. Washing:
-
Follow step 4 from Protocol 1.
5. Monitoring the Coupling:
-
Follow step 5 from Protocol 1.
Quantitative Data Summary
The following table summarizes the recommended molar equivalents for the coupling protocols. These are starting points and may require optimization based on the specific resin loading and synthesis scale.
| Reagent | Protocol 1 (HBTU/HOBt) Molar Equivalents (relative to resin loading) | Protocol 2 (DIC/HOBt) Molar Equivalents (relative to resin loading) |
| This compound | 2 - 3 | 2 - 3 |
| HBTU | 1.9 - 2.9 | - |
| HOBt | 2 - 3 | 2 - 3 |
| DIC | - | 2 - 3 |
| DIPEA | 4 - 6 | - |
Experimental Workflow Diagram
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Application Notes and Protocols: Fmoc-Ala-Ala-Asn(Trt)-OH in the Synthesis of Cathepsin B and Legumain Cleavable ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics. The linker component, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a key building block for the synthesis of enzymatically cleavable linkers. While initially investigated for its susceptibility to cleavage by cathepsin B, emerging evidence suggests that the Alanine-Alanine-Asparagine (Ala-Ala-Asn) sequence is also a substrate for legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment.[1][2] This dual-enzyme sensitivity offers a potential advantage in ensuring payload release within the target cancer cells.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis and characterization of cleavable ADCs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₄H₄₂N₄O₇ |
| Molecular Weight | 738.8 g/mol |
| CAS Number | 1951424-92-2 |
| Appearance | White to off-white solid |
| Purity | >95% |
| Solubility | Soluble in DMF, DMSO |
| Storage | -20°C |
Table 2: Illustrative Quantitative Data for an Ala-Ala-Asn Linker-ADC (Data is hypothetical and for illustrative purposes)
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (Human) | >90% intact ADC after 7 days | LC-MS |
| IC₅₀ (Antigen-Positive Cell Line) | 1.5 nM | Cell Viability Assay (MTT/XTT) |
| IC₅₀ (Antigen-Negative Cell Line) | >1 µM | Cell Viability Assay (MTT/XTT) |
| Tumor Growth Inhibition (in vivo) | 85% at 3 mg/kg | Xenograft Mouse Model |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Ala-Ala-Asn-PABC-Payload Drug-Linker
This protocol describes the manual solid-phase synthesis of the peptide linker-payload conjugate using this compound.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Ala-OH
-
p-Aminobenzyl alcohol (PAB-OH)
-
Payload with a suitable conjugation handle (e.g., an amine-reactive payload)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Dissolve this compound and DIPEA in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the asparagine residue. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the Self-Immolative Spacer (PABC): Activate p-aminobenzyl alcohol (PAB-OH) with a suitable activating agent (e.g., phosgene or a phosgene equivalent) to form an isocyanate or chloroformate. React this activated PAB derivative with the free amine on the resin-bound peptide.
-
Payload Conjugation: Activate the payload molecule (containing a carboxylic acid) with HBTU and DIPEA in DMF. Add the activated payload to the resin and agitate until the reaction is complete (monitor by Kaiser test).
-
Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the linker-payload from the resin and remove the Trt and other side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether. Purify the drug-linker conjugate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Conjugation of the Drug-Linker to the Monoclonal Antibody
This protocol describes the conjugation of the purified Ala-Ala-Asn-PABC-Payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Purified Ala-Ala-Asn-PABC-Payload with a maleimide handle
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., borate buffer, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Partially reduce the mAb by adding a controlled molar excess of TCEP (typically 2-3 equivalents per mAb) to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into the conjugation buffer using an SEC column.
-
Conjugation Reaction: Dissolve the maleimide-functionalized drug-linker in a co-solvent (e.g., DMSO). Add the drug-linker solution to the reduced mAb at a molar excess of 1.5-2 fold per free thiol. Incubate at 4°C for 1-2 hours or at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC by SEC to remove unconjugated drug-linker and other small molecules.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or reverse-phase LC-MS.
-
Purity and Aggregation: Assess the monomeric purity and extent of aggregation using SEC.
-
In Vitro Cell Viability: Evaluate the potency and specificity of the ADC using cell-based cytotoxicity assays.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT)
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibodies
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.
-
XTT Assay: Add XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Mandatory Visualizations
Caption: Workflow for ADC Synthesis.
Caption: ADC Internalization and Payload Release.
References
Step-by-Step Guide for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acid chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent method used in SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains.[1][2] This document provides a detailed, step-by-step guide to the Fmoc deprotection process, including experimental protocols, quantitative data, and troubleshooting advice.
The Fmoc protecting group shields the α-amino group of an amino acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[2] The removal of this group, termed deprotection, is a critical step that must be efficient and complete to ensure high-quality peptide synthesis.[3] This process is typically achieved using a mild base, most commonly piperidine, in an organic solvent like N,N-dimethylformamide (DMF).[1][4][5]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism. The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the β-carbon of the fluorenyl group.[3][5] This leads to the elimination of the Fmoc group as dibenzofulvene (DBF).[3] The liberated DBF is a reactive electrophile and is subsequently scavenged by the excess amine in the deprotection solution to form a stable adduct, preventing side reactions with the deprotected N-terminus of the peptide.[3][5][6]
Standard Fmoc Deprotection Protocol
This protocol outlines the standard manual procedure for the removal of the Fmoc group from a peptide-resin.
Reagents and Materials
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: DMF
-
Reaction vessel suitable for SPPS
-
Inert gas (Nitrogen or Argon) for mixing (optional)
Experimental Procedure
-
Resin Swelling: Before deprotection, ensure the peptide-resin is adequately swelled in DMF. This is typically achieved by washing the resin with DMF multiple times.
-
Initial Wash: Wash the resin with DMF (3 x 5-10 mL per gram of resin) to remove any residual reagents from the previous coupling step.
-
Deprotection Reaction:
-
Add the deprotection solution (20% piperidine in DMF) to the swelled resin (5-10 mL per gram of resin).
-
Agitate the mixture for the recommended time (see Table 1). A common practice is a two-step deprotection: an initial short treatment (1-3 minutes) followed by a longer treatment (5-20 minutes) with fresh deprotection solution.[7]
-
-
Removal of Deprotection Solution: Drain the deprotection solution from the reaction vessel.
-
Washing: Thoroughly wash the resin with DMF (5-7 x 10 mL per gram of resin) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[7] Inadequate washing can lead to incomplete coupling in the subsequent step.
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test (ninhydrin test), to confirm the presence of a free primary amine, which indicates successful Fmoc removal.[8] A positive Kaiser test results in a blue/purple color on the resin beads.[8]
Quantitative Data for Fmoc Deprotection
The efficiency and conditions for Fmoc deprotection can vary depending on the specific amino acid sequence and synthesis conditions. The following table summarizes typical parameters.
| Parameter | Standard Condition | Alternative Conditions | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF[1][7] | 10-50% Piperidine in DMF[4] | Higher concentrations can lead to faster deprotection but may increase the risk of side reactions. |
| 2-5% (v/v) DBU in DMF[7] | DBU is a stronger, non-nucleophilic base that can be faster but may increase aspartimide formation.[7][9] | ||
| 10% (w/v) Piperazine in 9:1 DMF/Ethanol[10] | A safer alternative that can minimize certain side reactions.[10] | ||
| Reaction Time | 5 - 20 minutes | 2 x 10 minutes | A two-step deprotection is often employed for difficult sequences. |
| Microwave-assisted: 30-180 seconds | Microwave energy can significantly accelerate the deprotection process. | ||
| Monitoring | UV Spectroscopy (λ = 301 nm)[7] | Kaiser Test (Ninhydrin)[8] | UV monitoring quantifies the release of the dibenzofulvene-piperidine adduct. The Kaiser test provides a qualitative confirmation of free amines. |
Experimental Workflow
The following diagram illustrates the logical flow of the Fmoc deprotection step within the broader SPPS cycle.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Trt Group Cleavage from Asparagine Side-Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) group is a commonly employed protecting group for the side-chain amide of asparagine (Asn) in Fmoc-based solid-phase peptide synthesis (SPPS). Its use enhances the solubility of the Fmoc-Asn(Trt)-OH building block and prevents potential side reactions, such as nitrile formation, during peptide chain elongation. However, the efficient and complete removal of the Trt group during the final cleavage step is crucial to obtain the desired peptide in high purity and yield.
These application notes provide a comprehensive overview of the conditions for Trt group cleavage from the asparagine side-chain, including standard and optimized protocols, discussion of common challenges, and strategies to mitigate side reactions.
Mechanism of Trt Group Cleavage
The cleavage of the Trt group from the asparagine side-chain is an acid-catalyzed process. The reaction proceeds via protonation of the amide nitrogen, followed by the departure of the stable trityl cation.
Caption: Acid-catalyzed cleavage of the Trt group from the asparagine side-chain.
The liberated trityl cation is a highly reactive electrophile that can lead to side reactions by alkylating nucleophilic residues in the peptide sequence, such as tryptophan and tyrosine. Therefore, the use of scavengers in the cleavage cocktail is mandatory to trap the trityl cation.
Standard Cleavage Protocols
The removal of the Trt group from the asparagine side-chain is typically performed concurrently with the cleavage of the peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).
General TFA Cleavage Cocktail
A widely used cleavage cocktail for peptides containing Trt-protected asparagine is a mixture of TFA, a scavenger, and water.
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Primary cleavage reagent |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for trityl cations |
| Water (H₂O) | 2.5% | Promotes cleavage and scavenges other cations |
Experimental Protocol:
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF) and dry the resin under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the suspension at room temperature for 2-4 hours. The reaction mixture will often turn a deep yellow or orange color due to the formation of the trityl cation.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under vacuum.
Challenges and Optimized Conditions
Incomplete Cleavage of N-terminal Asn(Trt)
A significant and frequently encountered challenge is the incomplete removal of the Trt group from an N-terminal asparagine residue.[2][3] Under standard cleavage conditions (2 hours with 95% TFA), a substantial amount of the Trt-protected peptide may remain, leading to low yields of the desired product and purification difficulties.
Reason for Incomplete Cleavage: The proximity of the free N-terminal amino group is thought to influence the stability of the Trt group, making it more resistant to acidolysis.
Optimized Protocol for N-terminal Asn(Trt) Cleavage:
The most common strategy to address this issue is to extend the cleavage time.
| Parameter | Standard Condition | Optimized Condition |
| Cleavage Time | 2 hours | 4 hours |
| TFA Concentration | 95% | 95% |
| Scavengers | TIS, Water | TIS, Water |
Note: While extending the cleavage time to 4 hours is often effective, it may not always result in complete deprotection.[4] For particularly challenging sequences, it is advisable to monitor the deprotection progress by HPLC analysis of small aliquots taken at different time points. If incomplete cleavage persists, considering an alternative protecting group for the N-terminal asparagine during synthesis is recommended.
Alternative Protecting Groups for N-terminal Asparagine
To circumvent the challenges associated with N-terminal Asn(Trt) cleavage, the use of more labile protecting groups is a prudent strategy.
| Protecting Group | Recommended for N-terminal Asn | Key Advantage |
| Methyltrityl (Mtt) | Yes | More acid-labile than Trt, allowing for more facile cleavage.[3] |
| Dimethoxytrityl (Dmcp) | Yes | Readily cleaved under standard TFA conditions, overcoming the issue of incomplete deprotection.[4] |
| Xanthenyl (Xan) | Yes | An alternative that is readily cleaved. |
Side Reactions and Mitigation
The primary side reaction during Trt group cleavage is the alkylation of sensitive amino acid residues by the liberated trityl cation.
Commonly Affected Residues:
-
Tryptophan (Trp): The indole side-chain is highly susceptible to alkylation.
-
Tyrosine (Tyr): The phenol ring can be alkylated.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Methionine (Met): The thioether can be alkylated.
Role of Scavengers:
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the reactive trityl cations and prevent them from modifying the peptide.
| Scavenger | Target Cation | Notes |
| Triisopropylsilane (TIS) | Trityl (Trt+) | Highly effective for scavenging trityl cations. |
| 1,2-Ethanedithiol (EDT) | Trityl (Trt+) and others | Effective but has a strong odor. |
| Thioanisole | General scavenger | Often used in combination with other scavengers. |
| Water | t-butyl cations | Important when t-butyl protecting groups are present. |
Recommended Cleavage Cocktails for Peptides with Sensitive Residues
For peptides containing tryptophan or other sensitive residues, more robust scavenger cocktails are recommended.
Reagent K:
| Component | Percentage (v/v) |
| TFA | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
"Odorless" Cocktail (Reagent B):
| Component | Percentage (v/v) |
| TFA | 88% |
| Phenol | 5% |
| Water | 5% |
| TIS | 2% |
Selective Deprotection of Asn(Trt)
Selective deprotection of the Asn(Trt) group while other acid-labile protecting groups (e.g., t-butyl) remain intact is generally not feasible with standard TFA-based methods. The Trt group on asparagine is significantly more stable to dilute acid than on other amino acids like serine or cysteine. While conditions such as 1% TFA in DCM can be used for the selective cleavage of more labile Trt groups, they are typically not sufficient to cleave the Asn(Trt) group. For strategies requiring selective deprotection of an asparagine side-chain, the use of an orthogonally protected asparagine derivative (e.g., with an Alloc or Dde group) during synthesis is the recommended approach.
Workflow and Decision-Making
The selection of the appropriate cleavage protocol depends on the position of the Asn(Trt) residue and the presence of other sensitive amino acids in the peptide sequence.
Caption: Decision workflow for selecting a Trt cleavage protocol for Asn-containing peptides.
Conclusion
The successful removal of the Trt protecting group from the asparagine side-chain is a critical step in the synthesis of asparagine-containing peptides. While standard TFA-based protocols are generally effective for internal Asn(Trt) residues, the incomplete cleavage of N-terminal Asn(Trt) is a common issue that necessitates extended reaction times. For peptides with sensitive residues, the use of scavenger cocktails like Reagent K is essential to prevent side reactions. For robust and trouble-free synthesis, especially of peptides with N-terminal asparagine, the use of alternative, more labile protecting groups such as Mtt or Dmcp should be strongly considered. By understanding the underlying chemistry and potential challenges, researchers can select the optimal deprotection strategy to maximize the yield and purity of their target peptides.
References
Application of Fmoc-Ala-Ala-Asn(Trt)-OH in the Synthesis of Asparagine-Containing Peptides
Abstract
The chemical synthesis of peptides containing asparagine (Asn) residues presents significant challenges, primarily due to the propensity of the side-chain amide to undergo dehydration to a nitrile or cyclization to form aspartimide derivatives during synthesis.[1] These side reactions reduce peptide purity and overall yield. The use of a side-chain protecting group is essential to mitigate these issues. The trityl (Trt) group is the preferred choice in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for protecting the Asn side-chain amide.[2] Furthermore, Fmoc-Asn(Trt)-OH exhibits significantly improved solubility in standard organic solvents like DMF compared to its unprotected counterpart, facilitating more efficient and reliable coupling reactions.[1][2][3] This application note details the use of the pre-formed, protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH , as a building block to streamline the synthesis of complex Asn-containing peptides, enhance purity, and improve synthetic outcomes.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry. The Fmoc/tBu strategy, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection, is widely adopted due to its milder conditions compared to Boc-based chemistry.[4]
However, the synthesis of sequences containing asparagine can be problematic. During the activation of the C-terminal carboxyl group for coupling, the unprotected Asn side-chain amide can be dehydrated, particularly when using carbodiimide reagents.[1] This leads to the formation of nitrile-containing byproducts. Additionally, aspartimide formation, an intramolecular cyclization involving the peptide backbone, can occur during both coupling and Fmoc deprotection steps, leading to impurities that are difficult to remove.[5]
The trityl (Trt) protecting group on the Asn side-chain amide effectively prevents these side reactions through steric hindrance. This compound is a protected tripeptide that offers a dual advantage: it incorporates a stable, protected Asn residue and adds three amino acids in a single coupling step, accelerating the synthesis of longer peptides.[6] This building block is particularly useful for constructing Asn-containing motifs, loops, and recognition sites within larger peptide sequences.[6]
Key Features and Advantages
-
Prevention of Side Reactions: The bulky trityl group on the Asn side-chain amide sterically hinders intramolecular cyclization and dehydration, minimizing aspartimide and nitrile byproduct formation.[1]
-
Improved Solubility: The Trt group significantly enhances the solubility of the asparagine derivative in organic solvents such as DMF and NMP, ensuring efficient and uniform reaction conditions during coupling.[2][3]
-
Increased Synthesis Efficiency: As a tripeptide building block, it allows for the incorporation of three residues in a single coupling cycle, reducing the total number of synthesis steps required for a target peptide.
-
Compatibility: The Fmoc and Trt protecting groups are fully compatible with the standard orthogonal Fmoc/tBu SPPS strategy. The Fmoc group is removed with a mild base (e.g., piperidine), while the Trt group is cleaved simultaneously with tBu-based side-chain protecting groups and resin linkers using strong acid (e.g., TFA).[2][7]
Data Presentation
Quantitative data for peptide synthesis can vary based on the specific sequence, resin, and coupling reagents used. The following tables provide typical parameters and material properties relevant to the use of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H42N4O7 | [6] |
| Molecular Weight | 738.8 g/mol | [6] |
| CAS Number | 1951424-92-2 | [6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP, DCM | [1][3] |
Table 2: Reagents and Materials for SPPS Protocol
| Reagent/Material | Purpose | Recommended Grade/Type |
| Resin | Solid support | Rink Amide (for C-terminal amide) or 2-Chlorotrityl (for C-terminal acid) |
| Solvents | Washing, reaction medium | DMF (Peptide Synthesis Grade), DCM (Anhydrous) |
| Fmoc Deprotection | Removal of Nα-Fmoc group | 20% Piperidine in DMF (v/v) |
| Coupling/Activation | Carboxyl group activation | HBTU/DIPEA, HCTU/DIPEA, or DIC/Oxyma |
| Cleavage Cocktail | Peptide cleavage & deprotection | TFA/TIPS/H2O (e.g., 95:2.5:2.5 v/v/v) |
| Precipitation | Peptide recovery | Cold Diethyl Ether |
| Purification | Final product purification | RP-HPLC System with C18 column |
Table 3: Typical Cleavage Cocktails for Trt-Protected Peptides
| Cocktail Composition (v/v/v) | Scavengers | Target Residues | Cleavage Time | Notes |
| TFA / H₂O / TIPS (95:2.5:2.5) | Triisopropylsilane (TIPS) | Trt, Pbf, tBu, Boc | 2-4 hours | Standard, effective for scavenging Trt cations.[7] |
| TFA / Phenol / H₂O / TIPS (88:5:5:2) | TIPS, Phenol | Trt, Pbf, tBu, Boc | 2-4 hours | Phenol can help with solubility. |
| TFA / EDT / H₂O / TIPS (94:2.5:2.5:1) | TIPS, Ethanedithiol (EDT) | Trt, Pbf, tBu, Boc, Met, Cys | 2-4 hours | EDT is a scavenger for Arg(Pmc/Mtr) and protects Met. |
Note: The presence of scavengers like Triisopropylsilane (TIPS) is critical to quench the reactive trityl cations released during cleavage, preventing the re-alkylation of sensitive residues like tryptophan (Trp).[7]
Experimental Protocols
The following is a generalized protocol for manual Solid-Phase Peptide Synthesis using this compound on a Rink Amide resin for a C-terminally amidated peptide.
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]
-
Drain the DMF from the reaction vessel.
Initial Fmoc Deprotection (for pre-loaded resin)
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Coupling of this compound
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and a coupling agent such as HCTU (3 eq., 0.3 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the solution to activate the amino acid. The solution may change color.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling). If the test is positive, a second coupling may be required.
Subsequent Synthesis Cycles
Repeat the steps of Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the next Fmoc-protected amino acid in the sequence) until the desired peptide length is achieved.
Final Cleavage and Deprotection
-
After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2.
-
Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail, such as TFA/TIPS/H₂O (95:2.5:2.5) . A single drop of TIPS is often sufficient for small-scale synthesis.[7]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). The mixture will likely turn a deep yellow or orange color due to the formation of trityl cations.[8]
-
Agitate the mixture at room temperature for 2-4 hours. Note: If the Asn(Trt) residue is at or near the N-terminus, an extended cleavage time (up to 4 hours) may be necessary to ensure complete removal of the Trt group.[3][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin once more with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation, Purification, and Characterization
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the target peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Experimental Workflow
Caption: General workflow for SPPS using this compound.
Logic of Orthogonal Protection Strategy
Caption: Orthogonal removal of Fmoc and Trt protecting groups.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. This compound - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Ala-Ala-Asn(Trt)-OH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide that serves as a critical component in the construction of advanced targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its core utility lies in its function as a cleavable linker, specifically designed to be recognized and processed by the lysosomal protease Cathepsin B, which is frequently overexpressed in tumor cells.[1][][6] This enzyme-specific cleavage facilitates the controlled and targeted release of a conjugated cytotoxic payload within the cancer cell, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[7][][9]
The tripeptide sequence, Alanine-Alanine-Asparagine, provides the specificity for Cathepsin B.[1] The terminal Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the N-terminus, making it suitable for standard solid-phase peptide synthesis (SPPS).[1][10] The Trityl (Trt) group protects the side chain of asparagine, preventing unwanted side reactions during synthesis.[1] These features allow for the precise and sequential assembly of the linker-drug conjugate before its attachment to a targeting moiety, such as a monoclonal antibody.
These application notes provide an overview of the utility of this compound, along with detailed protocols for its incorporation into an ADC construct and subsequent in vitro evaluation.
Data Presentation
The following tables summarize key quantitative data relevant to the performance of ADCs utilizing a Cathepsin B-cleavable linker like Ala-Ala-Asn. The data is illustrative and may vary depending on the specific antibody, payload, and conjugation methodology.
Table 1: Physicochemical and Biochemical Properties
| Parameter | Value | Description |
| Linker Molecular Weight | 738.8 g/mol | Molecular weight of this compound.[3] |
| Cleavage Enzyme | Cathepsin B | Lysosomal cysteine protease responsible for linker cleavage.[] |
| Optimal Cleavage pH | 4.5 - 5.5 | Optimal pH range for Cathepsin B activity, typical of the lysosomal environment.[9] |
| Plasma Stability (t½) | > 7 days | Half-life of the linker in human plasma, indicating high stability in circulation.[9] |
Table 2: Illustrative In Vitro Efficacy Data
| Cell Line | Target Expression | ADC IC50 (pM) | Free Drug IC50 (pM) | Selectivity Index |
| SK-BR-3 | High HER2 | 95 | 15 | 0.16 |
| MCF-7 | Low HER2 | > 10,000 | 20 | >500 |
IC50 values are representative for an anti-HER2 ADC with a tubulin inhibitor payload. The selectivity index is calculated as (IC50 in low-expressing cells) / (IC50 in high-expressing cells). Data is illustrative, based on typical performance of cathepsin-cleavable ADCs.[9]
Signaling Pathway and Mechanism of Action
The general mechanism of action for an ADC utilizing the this compound derived linker involves several key steps, from binding to the target cell to the induction of apoptosis by the released payload.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using this compound.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the synthesis of a drug-linker construct using solid-phase peptide synthesis (SPPS) followed by conjugation to a payload.
1. Materials and Reagents:
-
This compound
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
p-aminobenzyl alcohol (PAB) as a self-immolative spacer
-
HPLC system for purification
2. Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.[11]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-PAB-OH) to the resin using HBTU/HOBt and DIPEA in DMF. Monitor the reaction with a Kaiser test.[11]
-
Peptide Elongation: Repeat the deprotection and coupling steps to sequentially add this compound.
-
Payload Conjugation:
-
After the final Fmoc deprotection of the Ala-Ala-Asn sequence, couple the amine-containing cytotoxic payload to the free N-terminus of the peptide on-resin.
-
-
Cleavage from Resin: Cleave the drug-linker conjugate from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.[10]
-
Purification: Precipitate the crude product in cold ether, centrifuge, and dissolve the pellet. Purify the drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker conjugate as a white solid.
Protocol 2: Conjugation to Monoclonal Antibody
This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via cysteine residues.
1. Materials and Reagents:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS buffer
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified drug-linker with a maleimide handle
-
Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
2. Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours.
-
Drug-Linker Preparation: Dissolve the maleimide-functionalized drug-linker in DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add the drug-linker stock solution to the reduced antibody solution at a molar excess of 5-8 fold. Allow the reaction to proceed at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Remove unconjugated drug-linker and other small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for antibody) and at the payload's characteristic wavelength. Alternatively, use HIC-HPLC for a more detailed analysis of different drug-loaded species.
-
Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for evaluating the potency and specificity of the newly synthesized ADC.
1. Materials and Reagents:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MCF-7) cancer cell lines
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Synthesized ADC, free drug, and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed the target-positive and target-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC, free drug, and unconjugated antibody in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the untreated controls and plot the dose-response curves. Calculate the IC50 value for each compound on each cell line.
References
- 1. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 2. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 3. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]
- 4. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
Revolutionizing Peptide Synthesis: The Strategic Incorporation of Tripeptide Blocks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, a cornerstone of drug discovery and biomedical research, is often fraught with challenges including side reactions, racemization, and purification difficulties. A powerful strategy to mitigate these issues is the incorporation of pre-synthesized tripeptide blocks. This approach streamlines the synthetic process, enhances efficiency, and can significantly improve the purity of the final peptide product. These application notes provide detailed protocols for the integration of tripeptide blocks in both solid-phase and solution-phase peptide synthesis, supported by quantitative data and visual workflows to guide researchers in this advanced methodology.
Data Presentation: Efficiency of Tripeptide Incorporation
The use of tripeptide building blocks has been shown to be highly effective, particularly in minimizing common side reactions such as aspartimide formation. The following table summarizes the quantitative outcomes of incorporating a pseudoproline tripeptide, Fmoc-Asp(STmob)-Xaa-Thr(Ψpro)-OH, in the solid-phase synthesis of a decapeptide.[1][2]
| Entry | Xaa Residue | Ratio of Decapeptide to Aspartimide¹ | Isolated Yield of Decapeptide (%) |
| 1 | Ala | 96:4 | 72 |
| 2 | Asp(OtBu) | 89:11 | 65 |
| 3 | Lys(Boc) | 99:1 | 68 |
| 4 | Ser(tBu) | Not Determined | 52 |
| 5 | Trp(Boc) | 94:6 | 58 |
| 6 | Gly | 96:4 (at tetrapeptide stage) | Not Determined |
¹ Determined by integration of peaks in the LCMS chromatogram at 254 nm.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Tripeptide Blocks
This protocol details the manual Fmoc-SPPS procedure for incorporating a tripeptide block into a growing peptide chain on a solid support.[1][3]
Materials:
-
Rink amide resin or 2-chlorotrityl chloride resin
-
Fmoc-protected amino acids and Fmoc-protected tripeptide block
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20% v/v)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Tripeptide Coupling:
-
Dissolve the Fmoc-protected tripeptide block (1.5-5 equivalents relative to the resin loading), HBTU (1.5-5 equivalents), and HOBt (1.5-5 equivalents) in DMF.
-
Add DIPEA (2-10 equivalents) to the solution to activate the tripeptide.
-
Add the activated tripeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-3 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test or other colorimetric tests.[1] If the coupling is incomplete, the step can be repeated.
-
-
Washing: Wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps with the subsequent single amino acids until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash and dry the resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Protocol 2: Repetitive Solution-Phase Peptide Synthesis (RRSPS) with Tripeptide Blocks
This protocol outlines a method for solution-phase synthesis, which can be adapted for the condensation of a tripeptide fragment with another peptide fragment.[4]
Materials:
-
Boc-protected peptide acid (e.g., a tripeptide)
-
Deblocked peptide with a free N-terminus
-
Pentafluorophenyl (Pfp) active ester of the incoming amino acid or peptide
-
Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
10% Citric acid solution
Procedure:
-
Fragment Preparation: Synthesize the required peptide fragments (e.g., a Boc-protected tripeptide and a deblocked dipeptide) using standard solution-phase methods.
-
Fragment Condensation:
-
Dissolve the deblocked peptide fragment in an aqueous solution containing DIPEA (2-2.1 equivalents) to adjust the pH to 8.5-9.
-
Add a solution of the Boc-protected tripeptide's pentafluorophenyl active ester (1.1-1.5 equivalents) in THF to the aqueous peptide solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.[4]
-
-
Product Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous mixture to pH 3 with a 10% citric acid solution. This will precipitate the Boc-protected final peptide.
-
-
Purification:
-
Isolate the precipitated peptide by filtration.
-
Wash the solid product to remove any remaining active ester.
-
The resulting peptide can be further purified by crystallization or chromatography if necessary.
-
Visualizing the Workflow and Application
To better illustrate the experimental processes and the broader context of utilizing peptides synthesized with tripeptide blocks, the following diagrams are provided.
Caption: A streamlined workflow for solid-phase peptide synthesis (SPPS) incorporating a tripeptide block.
Caption: A typical workflow for evaluating the biological activity of a newly synthesized peptide.
Caption: A representative signaling pathway initiated by a bioactive peptide binding to a G-protein coupled receptor.
References
Application Notes and Protocols for Large-Scale Synthesis of Peptides using Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of peptides utilizing the protected tripeptide fragment, Fmoc-Ala-Ala-Asn(Trt)-OH. The use of pre-formed peptide fragments, such as this tripeptide, in a convergent solid-phase peptide synthesis (SPPS) strategy can significantly enhance the efficiency and purity of the final peptide product, especially for long or complex sequences. This approach minimizes the number of coupling and deprotection cycles, thereby reducing the accumulation of deletion and other side-products. The protocols outlined below cover the entire workflow from resin preparation to final peptide purification and analysis, with a focus on scalability for industrial applications.
Introduction
Solid-phase peptide synthesis (SPPS) based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis. For the synthesis of long or challenging peptide sequences, a stepwise approach can lead to decreased yields and purity due to the accumulation of errors at each cycle. A more efficient alternative is the fragment condensation approach, where pre-synthesized, protected peptide fragments are coupled to the growing peptide chain on the solid support.
The tripeptide this compound is a valuable building block for this strategy. The alanine residues provide a neutral and structurally simple segment, while the trityl (Trt) protection on the asparagine side-chain amide is crucial for preventing dehydration and subsequent aspartimide formation, a common side reaction. This document provides a comprehensive guide to the application of this compound in large-scale peptide synthesis.
Materials and Equipment
Resins
| Resin Type | Typical Loading Capacity (mmol/g) | Supplier |
| Rink Amide Resin | 0.4 - 0.8 | Various |
| 2-Chlorotrityl Chloride Resin | 1.0 - 2.0 | Various |
| Wang Resin | 0.5 - 1.2 | Various |
Amino Acids and Reagents
| Reagent | Grade | Supplier |
| This compound | >98% Purity | Various |
| Fmoc-protected amino acids | Synthesis Grade | Various |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various |
| Hydroxybenzotriazole (HOBt) | Synthesis Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Various |
| Piperidine | Synthesis Grade | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
| Dichloromethane (DCM) | HPLC Grade | Various |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Various |
| Acetonitrile (ACN) | HPLC Grade | Various |
Equipment
-
Large-scale automated peptide synthesizer
-
Large-volume reaction vessels with overhead stirring
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
The overall workflow for the large-scale synthesis of a target peptide using this compound is depicted below. This process involves initial resin preparation and loading of the first amino acid, followed by iterative cycles of deprotection and coupling of single amino acids until the point of fragment condensation. The this compound fragment is then coupled, followed by the continuation of stepwise synthesis until the full peptide sequence is assembled. The final steps involve cleavage of the peptide from the resin, deprotection of side chains, and purification.
Caption: Overall workflow for large-scale peptide synthesis using fragment condensation.
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl chloride for protected fragments) in DMF for at least 1 hour in a suitable reaction vessel.
-
First Amino Acid Loading (Example for 2-Chlorotrityl Chloride Resin):
-
Dissolve 1.5 equivalents of the first Fmoc-protected amino acid in DCM.
-
Add 3.0 equivalents of DIPEA.
-
Add the amino acid solution to the swollen and drained resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Capping: To block any unreacted functional sites on the resin, treat the resin with a capping solution (e.g., a mixture of methanol, DIPEA, and DCM in a ratio of 1:2:17) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Stepwise Solid-Phase Peptide Synthesis
For each amino acid coupling cycle, perform the following steps:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Amino Acid Coupling:
-
Pre-activate a solution of 3.0 equivalents of the next Fmoc-amino acid with 3.0 equivalents of DIC and 3.0 equivalents of HOBt in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x).
Repeat these steps for each subsequent amino acid until the desired point for fragment condensation is reached.
Fragment Condensation with this compound
-
Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal of the resin-bound peptide as described in section 3.2.1.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Fragment Coupling:
-
Dissolve 2.0 equivalents of this compound in DMF.
-
Add 2.0 equivalents of DIC and 2.0 equivalents of HOBt.
-
Allow the pre-activation to proceed for 15-20 minutes.
-
Add the activated tripeptide solution to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or until a negative Kaiser test is obtained.
-
-
Washing: Wash the resin with DMF (5x).
Following the successful coupling of the tripeptide fragment, continue with the stepwise synthesis of the remaining amino acids as described in section 3.2.
Cleavage and Deprotection
-
Wash the fully assembled peptidyl-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for peptides with Trt-protected asparagine is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Concentrate the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) for HPLC purification.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.[2]
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a white, fluffy powder.
Data Presentation
The following tables provide representative data for a hypothetical large-scale synthesis of a target peptide using the fragment condensation strategy with this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Reagent Equivalents for Synthesis Steps
| Step | Reagent | Equivalents (relative to resin loading) |
| First Amino Acid Loading | Fmoc-AA-OH | 1.5 |
| DIPEA | 3.0 | |
| Stepwise AA Coupling | Fmoc-AA-OH | 3.0 |
| DIC | 3.0 | |
| HOBt | 3.0 | |
| Fragment Coupling | This compound | 2.0 |
| DIC | 2.0 | |
| HOBt | 2.0 |
Table 2: Typical Process Parameters
| Process | Parameter | Value |
| Resin Swelling | Time | 1-2 hours |
| Fmoc Deprotection | Time | 5 min + 15 min |
| Stepwise Coupling | Time | 1-2 hours |
| Fragment Coupling | Time | 4-6 hours |
| Cleavage | Time | 2-3 hours |
| Temperature | Room Temperature |
Table 3: Yield and Purity Analysis
| Stage | Yield (%) | Purity (by HPLC, %) |
| Crude Peptide | 75-85 | 60-70 |
| After RP-HPLC Purification | 30-50 | >98 |
Signaling Pathways and Logical Relationships
The decision to use a fragment condensation approach over a purely stepwise synthesis is often guided by the length and complexity of the target peptide. The following diagram illustrates this logical relationship.
Caption: Decision workflow for choosing a peptide synthesis strategy.
Conclusion
The use of this compound in a fragment condensation strategy offers a robust and efficient method for the large-scale synthesis of peptides. By reducing the number of synthetic cycles, this approach can lead to higher crude purities and overall yields, simplifying downstream purification efforts. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of peptide drug development, enabling the scalable and reliable production of complex peptide molecules.
References
Application Notes and Protocols for the Purification of Peptides Synthesized with Fmoc-Ala-Ala-Asn(Trt)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone for the production of synthetic peptides for research, diagnostics, and therapeutic development. The synthesis of peptides containing the sequence Ala-Ala-Asn requires careful selection of protecting groups to ensure high yield and purity. The Fmoc group provides temporary protection of the Nα-amino group, which can be removed under mild basic conditions, while the acid-labile trityl (Trt) group offers robust protection for the side-chain amide of asparagine, preventing undesirable side reactions such as dehydration and aspartimide formation.[1][2][3]
Fmoc-Ala-Ala-Asn(Trt)-OH is a key building block for constructing peptides involved in various biological processes and is also utilized as a cleavable linker in drug delivery systems, particularly for targeting enzymes like cathepsin B.[4] The successful synthesis is critically dependent on an efficient purification strategy to isolate the target peptide from a complex mixture of impurities generated during synthesis and cleavage. These impurities can include truncated or deletion sequences, incompletely deprotected peptides, and by-products from scavengers used during cleavage.[5]
This document provides detailed protocols and application notes for the purification of peptides synthesized using this compound, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Overview of the Peptide Synthesis and Purification Workflow
The overall process begins with the stepwise addition of Fmoc-protected amino acids on a solid support (resin).[6] Following the completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The resulting crude peptide is then purified, typically by RP-HPLC, and the final product is obtained as a lyophilized powder.[5]
Caption: General workflow for Fmoc-SPPS, cleavage, and purification.
Cleavage and Deprotection Protocol
The final step of the synthesis phase is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. A strong acid, typically trifluoroacetic acid (TFA), is used for this purpose. Scavengers are added to the cleavage cocktail to capture the reactive carbocations generated from the cleavage of protecting groups like Trt and tBu, preventing side reactions.[3]
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the peptide-resin (1 g) thoroughly with Dichloromethane (DCM) (3 x 15 mL) to remove residual Dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Reagent B): [7]
-
In a fume hood, prepare the cleavage cocktail with the following composition:
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (w/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIPS): 2% (v/v)
-
-
Note: TIPS is a scavenger for the trityl (Trt) group. The yellow color of the trityl cation is a visual indicator of successful deprotection.[3][8]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 2 mL) and combine the filtrates.
-
-
Peptide Precipitation and Collection:
-
In a centrifuge tube, add cold diethyl ether (-20°C), approximately 10 times the volume of the TFA filtrate.
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[3]
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard and most effective method for purifying synthetic peptides.[5] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.[9]
Caption: Workflow for peptide purification by RP-HPLC.
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., Buffer A) or a solvent in which it is highly soluble, such as 5-10% acetic acid in water.
-
Note on Aggregation: Peptides containing asparagine can be prone to aggregation.[10][11] If solubility is an issue, sonication or the addition of a small amount of organic solvent (like acetonitrile) may be necessary. Adjusting the pH away from the peptide's isoelectric point can also improve solubility.[12]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
RP-HPLC System and Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm). The large pore size is crucial for peptides.[13]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Buffer B over 60 minutes. The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.
-
-
Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the gradient and collect fractions (e.g., 1-minute fractions) as peaks are detected.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (MS) to determine the purity and confirm the identity of the peptide in each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Quantitative Data Summary
The following table summarizes typical data expected from the purification of a peptide synthesized with this compound.
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |
| Purity after RP-HPLC | >95% or >98% | Analytical RP-HPLC |
| Overall Yield | 15-30% | Gravimetric analysis |
| Recovery from HPLC | 60-80% | Comparison of peak areas |
| Identity Confirmation | Correct Mass | Mass Spectrometry (ESI-MS) |
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | Peptide aggregation at its isoelectric point (pI). | Adjust pH of the solvent to be 2 units away from the pI. Use a different solvent system (e.g., add acetic acid).[12] |
| Broad Peaks in HPLC | Aggregation on the column; secondary interactions. | Decrease peptide concentration. Increase column temperature (e.g., to 40-50°C). Change the ion-pairing agent (e.g., formic acid). |
| Co-eluting Impurities | Similar hydrophobicity between the target peptide and impurities (e.g., deletion sequences). | Optimize the HPLC gradient (make it shallower). Change the stationary phase (e.g., C8 or Phenyl). Use a different pH system. |
| Low Recovery | Irreversible adsorption to the column; precipitation during the run. | Pre-treat the column with a sacrificial protein. Ensure the peptide remains soluble in the mobile phase throughout the gradient. |
Post-Purification: Lyophilization
Lyophilization (freeze-drying) is the final step to obtain a stable, solid form of the purified peptide.[14] The process involves freezing the peptide solution and then sublimating the solvent under a vacuum. This removes water and residual volatile salts (like TFA) without damaging the peptide's structure.[15][16]
Caption: The three stages of the lyophilization process.
General Protocol: Lyophilization
-
Combine the pure fractions in a lyophilization flask.
-
Freeze the solution completely by rotating the flask in a bath of dry ice/acetone or by placing it in a -80°C freezer.
-
Attach the frozen flask to a high-vacuum pump of a lyophilizer.
-
Allow the solvent to sublimate completely, which may take 24-48 hours depending on the volume.
-
Once a fluffy, white powder is obtained, the process is complete. Store the lyophilized peptide at -20°C or -80°C to ensure long-term stability.
Application Context: Ala-Ala-Asn as a Cleavable Linker
The tripeptide sequence Ala-Ala-Asn is recognized and cleaved by cathepsin B, an enzyme often overexpressed in tumor environments. This property makes it a valuable linker for creating peptide prodrugs, where a cytotoxic agent is attached to the peptide. The drug is released specifically within tumor cells, enhancing targeted delivery and reducing systemic toxicity.[4]
Caption: Cleavage of an Ala-Ala-Asn linker by cathepsin B in a tumor cell.
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. purelifepeptides.com [purelifepeptides.com]
- 15. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 16. omizzur.com [omizzur.com]
Troubleshooting & Optimization
How to improve the coupling efficiency of Fmoc-Ala-Ala-Asn(Trt)-OH.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the coupling efficiency of Fmoc-Ala-Ala-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected tripeptide building block used in solid-phase peptide synthesis.[1][2] The N-terminus is protected by a temporary Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side chain of asparagine is protected by a trityl (Trt) group.[2][3] This tripeptide is often used in the synthesis of complex peptides and as a cleavable linker in antibody-drug conjugates (ADCs), where the Ala-Ala-Asn sequence can be specifically targeted and cleaved by enzymes like Cathepsin B, often found in tumor cells.[1][3][4]
Q2: Why can the coupling of this compound be challenging?
Coupling a tripeptide is inherently more difficult than coupling a single amino acid due to significant steric hindrance. The bulky nature of the entire tripeptide molecule can slow down the reaction kinetics, leading to incomplete coupling. Furthermore, the growing peptide chain, especially with sequences prone to it, can fold into secondary structures or aggregate on the solid support, making the N-terminal amine less accessible for the incoming tripeptide.[5][6]
Q3: What is the function of the trityl (Trt) group on the asparagine side chain?
The primary role of the Trt group is to protect the amide functionality on the asparagine side chain.[3][7] This protection is crucial to prevent a common side reaction where the amide dehydrates to form a nitrile, particularly when using carbodiimide-based activating agents like DCC or DIC.[7][8][9] An additional benefit is that the Trt group significantly improves the solubility of the Fmoc-Asn derivative in standard organic solvents like DMF and NMP, which is advantageous during synthesis.[7][10]
Q4: What are the most effective coupling reagents for a sterically hindered tripeptide like this?
For difficult couplings involving sterically hindered amino acids or peptides, high-efficiency uronium or phosphonium salt-based reagents are recommended. Reagents that form highly reactive OAt or O-6-ClBt esters are particularly effective.
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, it reacts quickly with minimal epimerization.[11]
-
HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): Offers higher reaction rates compared to HBTU due to the electron-withdrawing chlorine on the benzotriazole ring.[11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent, especially useful for coupling N-methyl amino acids and other hindered residues.[9]
Carbodiimide-based reagents like DIC, even with additives like HOBt or Oxyma, may be less effective for such a challenging coupling.
Q5: What common side reactions, other than incomplete coupling, should I be aware of?
-
Racemization: While the pre-built Ala-Ala-Asn sequence minimizes racemization risk at these residues during the coupling step, the use of strong bases and prolonged reaction times can increase the risk of epimerization at the C-terminal residue of the growing peptide chain.[11][12] Using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can help mitigate this risk, though it may slightly reduce the coupling rate.[11]
-
Guanidinylation: When using an excess of uronium/aminium reagents (like HATU or HCTU), the free N-terminal amine of the peptide on the resin can be capped by forming a guanidinium group, which terminates the chain.[11][13] This can be minimized by using a slight excess of the carboxylic acid component (the tripeptide) relative to the coupling reagent and by allowing a short pre-activation time before adding the mixture to the resin.[11]
Troubleshooting Guide for Low Coupling Efficiency
Problem: A monitoring test (e.g., Kaiser or Chloranil test) indicates a significant amount of unreacted free amine after the coupling step, or mass spectrometry of the final product shows a large deletion peak corresponding to the missing tripeptide.
Solution 1: Optimize Coupling Reagents and Additives
The choice of coupling reagent is critical. For a difficult coupling, a standard reagent may not be sufficient.
Recommended Action: Switch to a more powerful coupling reagent. If you are using DIC/HOBt, consider upgrading to HATU or HCTU.
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent | Type | Additive Formed | Relative Reactivity | Key Advantages | Potential Issues |
| DIC/HOBt | Carbodiimide | OBt ester | Standard | Low cost, minimal racemization with HOBt.[9][11] | Slower kinetics, potential for nitrile formation with unprotected Asn.[9] |
| HBTU/TBTU | Uronium/Aminium | OBt ester | High | Faster than carbodiimides, good solubility of byproducts.[11] | Can cause guanidinylation if used in excess.[9] |
| HCTU | Uronium/Aminium | O-6-ClBt ester | Very High | Higher reaction rates than HBTU, effective for difficult peptides.[11] | More expensive than HBTU, risk of guanidinylation. |
| HATU | Uronium/Aminium | OAt ester | Very High | Highly efficient, low racemization, effective for N-methyl amino acids.[11] | Higher cost, can cause guanidinylation. |
| PyAOP | Phosphonium | OAt ester | Very High | Excellent for hindered couplings, does not cause guanidinylation.[9] | Solutions in DMF have moderate stability. |
| COMU | Uronium/Aminium | Oxyma ester | Very High | Safer (non-explosive leaving group), efficiency comparable to HATU.[11] | Limited solution stability. |
Solution 2: Modify Reaction Conditions
Recommended Actions:
-
Double Coupling: After the first coupling reaction and washing steps, simply repeat the coupling procedure with a fresh solution of the activated tripeptide. This is a very common and effective strategy for difficult couplings.
-
Increase Reaction Time: Extend the coupling time from the standard 40-60 minutes to 2-4 hours, or even overnight. Monitor the reaction progress if possible.[14]
-
Increase Temperature: Gently warming the reaction vessel can significantly increase the reaction rate. Temperatures between 35-50°C can be effective.[6] Microwave-assisted peptide synthesis is an advanced technique that utilizes high temperatures to dramatically shorten reaction times.[12]
Solution 3: Address On-Resin Aggregation
If the peptide sequence is prone to forming secondary structures, the N-terminus may be inaccessible.
Recommended Actions:
-
Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for aggregated peptides. Adding dimethyl sulfoxide (DMSO) up to 20% can also help disrupt aggregation.[6]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonds and break up secondary structures.[6]
-
Sonication: Applying sonication during the coupling step can help break apart aggregated resin beads and improve reagent accessibility.[6]
Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the peptide-resin and subsequent washing (typically 3x with DMF), ensure the resin is well-swollen in DMF.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol, ~222 mg) and HATU (2.9 equivalents, 0.29 mmol, ~110 mg) in an appropriate volume of DMF (e.g., 2 mL).
-
Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, ~105 µL).
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated tripeptide solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours.
-
-
Washing:
-
Filter the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (e.g., 5 x 30 s washes) to remove excess reagents and byproducts.[15]
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete or near-complete reaction.
-
Protocol 2: Double Coupling Procedure
-
Perform all steps of Protocol 1 (High-Efficiency Coupling with HATU) .
-
After the final DMF wash in step 4, do not proceed to the next deprotection step.
-
Instead, repeat steps 2, 3, and 4 to perform a second coupling reaction.
-
After the second coupling and washing cycle, proceed with monitoring (Step 5) before moving on to the next Fmoc deprotection in your synthesis sequence.
Visualizations
Workflow for Coupling this compound
Caption: Standard workflow for the coupling step in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Decision Tree for Low Coupling Efficiency
Caption: Decision tree for troubleshooting incomplete peptide coupling reactions.
References
- 1. This compound, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Peptides [creative-peptides.com]
- 3. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 4. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. bachem.com [bachem.com]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.uniurb.it [people.uniurb.it]
- 14. chem.uci.edu [chem.uci.edu]
- 15. rsc.org [rsc.org]
Technical Support Center: Synthesis with Asparagine-Containing Peptides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asparagine-containing peptides, specifically addressing potential side reactions when using Fmoc-Ala-Ala-Asn(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Trityl (Trt) group on the asparagine in this compound?
The Trityl (Trt) protecting group on the side chain of asparagine serves two main purposes in Fmoc solid-phase peptide synthesis (SPPS). Firstly, it prevents the dehydration of the side-chain amide to a nitrile during the amino acid activation step, a common side reaction with unprotected asparagine, especially when using carbodiimide reagents.[1] Secondly, it significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like DMF and NMP, as Fmoc-Asn-OH itself is poorly soluble.[2]
Q2: I am concerned about aspartimide formation with my this compound sequence. What is aspartimide formation?
Aspartimide formation is a common side reaction in Fmoc SPPS that involves the cyclization of an aspartic acid (Asp) residue.[3][4] This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid, particularly under the basic conditions of Fmoc deprotection (e.g., with piperidine).[3][4] This can lead to the formation of a mixture of α- and β-aspartyl peptides and racemization.[3]
It is a common misconception to confuse aspartimide formation with asparagine side reactions. The side reaction of asparagine (Asn) is primarily deamidation, where the side-chain amide is hydrolyzed to a carboxylic acid, forming an aspartic acid residue. This can then potentially undergo aspartimide formation. However, the Trt group on Fmoc-Asn(Trt)-OH is specifically designed to prevent this initial deamidation.
Q3: Can aspartimide formation still occur when using Fmoc-Asn(Trt)-OH?
Direct aspartimide formation from an intact Asn(Trt) residue is not the expected pathway. However, if the Trt group is prematurely cleaved during synthesis, the unprotected asparagine side chain could potentially undergo deamidation to aspartic acid under certain conditions. This newly formed aspartic acid residue would then be susceptible to aspartimide formation, especially if it is followed by a sterically unhindered amino acid like glycine or serine.
Q4: Under what conditions might the Trityl (Trt) group on asparagine be unstable?
The Trt group is generally stable to the basic conditions used for Fmoc removal but is labile to acid.[5] It is cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin.[2][6] Repeated exposure to even mildly acidic conditions during synthesis could potentially lead to some premature loss of the Trt group, although this is not common under standard Fmoc-SPPS protocols.
Troubleshooting Guide
If you are observing unexpected side products in your synthesis using this compound, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Solution |
| Peak corresponding to dehydrated Asn (nitrile formation) | Incomplete protection of the Asn side chain or use of a poor quality Fmoc-Asn(Trt)-OH reagent. | Ensure you are using high-quality Fmoc-Asn(Trt)-OH. Consider using a milder activation method if using carbodiimides, such as the addition of an additive like HOBt or OxymaPure. |
| Presence of unexpected aspartic acid or isoaspartic acid containing peptides | Premature deprotection of the Trt group followed by deamidation of the asparagine side chain. | Verify the pH of all your reagents. Ensure that no acidic contaminants are present in your solvents or deprotection solutions. Minimize the number of piperidine treatments where possible. |
| Incomplete coupling to the Asn(Trt) residue | Steric hindrance from the bulky Trt group. | Extend the coupling time for the amino acid being coupled to the Asn(Trt) residue. Consider using a more potent coupling reagent like HATU or HCTU. Double coupling may be necessary. |
| Low final yield after cleavage | Incomplete cleavage of the Trt group from the Asn side chain. | Ensure sufficient time and an appropriate scavenger cocktail (e.g., with triisopropylsilane - TIPS) in your final TFA cleavage step to fully remove the Trt group.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard method for coupling the tripeptide onto a resin-bound amino acid.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. A Kaiser test can be performed to check for complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and then DCM (3x).
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing all protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the precipitated peptide, decant the ether, and wash with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
Below are diagrams illustrating the chemical pathways and troubleshooting logic discussed.
Caption: Pathway of Asn deamidation and subsequent aspartimide formation.
Caption: Troubleshooting workflow for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimizing Trt Deprotection for Asparagine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the trityl (Trt) deprotection of asparagine (Asn)-containing peptides.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the Trt deprotection process.
Problem 1: Incomplete Trt Deprotection of Asn Residues
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the Trt-protected peptide.
-
Mass spectrometry data indicates the presence of the peptide with the Trt group still attached (+242 Da).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time | The Trt group on asparagine, especially when located at the N-terminus, can be slow to cleave.[1] Extend the cleavage time and monitor the reaction progress by HPLC at regular intervals (e.g., every 1-2 hours).[2] For N-terminal Asn(Trt), extending the cleavage time to 4 hours may be necessary.[1] |
| Inadequate TFA Concentration | While standard cleavage cocktails typically use high concentrations of trifluoroacetic acid (TFA), suboptimal concentrations can lead to incomplete deprotection. Ensure the TFA concentration in your cleavage cocktail is sufficient, typically 95% or higher in the absence of other acids. |
| Inefficient Scavenging of Trityl Cations | The trityl cation, once cleaved, can reattach to the peptide. The presence of effective scavengers drives the equilibrium towards the deprotected peptide.[3] |
| Steric Hindrance | The local environment of the Asn(Trt) residue within the peptide sequence can affect the accessibility of the cleavage reagents. In such cases, longer deprotection times are often required. |
Problem 2: Peptide Aggregation During or After Deprotection
Symptoms:
-
The peptide precipitates out of the cleavage solution.
-
The crude peptide is difficult to dissolve for HPLC analysis.
-
Broad or tailing peaks are observed during HPLC purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Sequence Properties | Hydrophobic peptides or those with a tendency to form secondary structures are prone to aggregation upon removal of protecting groups. |
| Concentration Effects | High concentrations of the peptide in the cleavage mixture can promote aggregation. Use a sufficient volume of the cleavage cocktail to ensure the peptide remains dissolved. |
| Inefficient Scavenging | Reactive carbocations generated during deprotection can lead to side reactions that contribute to aggregation. Ensure an adequate concentration and type of scavenger are used. |
Problem 3: Observation of Unexpected Side Products
Symptoms:
-
HPLC analysis shows multiple unexpected peaks.
-
Mass spectrometry reveals species with mass additions or deletions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Aspartimide Formation | Although more common with Aspartic acid, Asparagine can also undergo cyclization to form an aspartimide intermediate, especially in the presence of bases.[4] While Trt deprotection is acidic, residual base from previous steps could contribute. This can lead to racemization and the formation of α- and β-peptides.[4][5] |
| Alkylation of Sensitive Residues | Reactive trityl cations can alkylate nucleophilic side chains such as those of Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). The use of appropriate scavengers is crucial to prevent this.[2] |
| Oxidation of Methionine or Cysteine | If the peptide contains Met or Cys, oxidation can occur during the cleavage and work-up. Using scavengers like dithiothreitol (DTT) and performing the cleavage under an inert atmosphere can minimize oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended time for Trt deprotection of an Asn-containing peptide?
A standard deprotection time is typically 1-2 hours at room temperature.[2] However, if the Asn(Trt) is at the N-terminus, this may need to be extended to 4 hours or longer.[1] It is always recommended to monitor the reaction by HPLC to determine the optimal time for your specific peptide.[2]
Q2: What are the most effective scavengers for Trt deprotection of Asn-containing peptides?
Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[3][6] It works by irreversibly reducing the trityl cation to triphenylmethane.[6] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][6] If other sensitive residues like Trp or Cys are present, other scavengers like 1,2-ethanedithiol (EDT) may also be included.[7]
Q3: Can aspartimide formation occur during the acidic conditions of Trt deprotection?
Aspartimide formation is primarily a base-catalyzed side reaction.[4][5] Therefore, it is less common during the highly acidic TFA-mediated Trt deprotection. However, if there is residual base (e.g., piperidine) from the Fmoc removal steps, the risk can increase. Thorough washing of the peptide-resin before cleavage is crucial.
Q4: How can I monitor the progress of the Trt deprotection reaction?
The most effective method is to take small aliquots of the cleavage mixture at different time points (e.g., 1h, 2h, 4h), precipitate the peptide with cold diethyl ether, and analyze the crude product by analytical HPLC and mass spectrometry.[6] This will allow you to observe the disappearance of the Trt-protected peptide and the appearance of the fully deprotected product.
Data Presentation
Table 1: Comparison of Typical Cleavage Cocktails and Deprotection Times for Asn(Trt)
| Cleavage Cocktail Composition (v/v/v) | Target Residues | Typical Deprotection Time (Room Temp.) | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Standard, including Asn(Trt), Cys(Trt), Gln(Trt) | 1 - 2 hours | A general and effective cocktail for most peptides.[1][6] |
| 95% TFA / 5% TIS | Peptides with Trt-protected residues | 1 - 2 hours | Increased scavenger concentration for peptides highly susceptible to re-attachment. |
| 90% TFA / 5% H₂O / 2.5% EDT / 2.5% TIS | Peptides with Trp, Met, Cys, and Asn(Trt) | 2 - 4 hours | EDT is included to protect sensitive residues from alkylation.[7] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Reagent K" for complex peptides with multiple sensitive residues | 2 - 4 hours | A robust cocktail for challenging sequences.[8] |
Experimental Protocols
Protocol 1: Standard Trt Deprotection and Cleavage
-
Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For every 100 mg of resin, prepare 2 mL of the cocktail.[6]
-
Deprotection Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature. A color change to yellow or orange is normal due to the formation of the trityl cation.[2][9]
-
Reaction Monitoring: After 1-2 hours, take a small aliquot for HPLC analysis to check the reaction progress.[6] If deprotection is incomplete, continue the reaction and monitor every 1-2 hours.
-
Peptide Precipitation: Once the reaction is complete, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][6]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for analysis by HPLC and mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for incomplete Trt deprotection.
Caption: Trt deprotection and scavenging mechanism.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. chem.uci.edu [chem.uci.edu]
Technical Support Center: Managing Aggregation of Peptides Containing the Ala-Ala-Asn Motif
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing the Alanine-Alanine-Asparagine (Ala-Ala-Asn) motif. This motif can contribute to peptide aggregation, and this resource aims to help you manage and mitigate these challenges in your experiments.
Troubleshooting Guide
Peptide aggregation can manifest in various ways, from visible precipitation to subtle changes in experimental readouts. This guide provides a structured approach to troubleshooting common issues.
Problem: Poor Peptide Solubility
Possible Causes:
-
The inherent hydrophobicity of the peptide sequence is exacerbated by the Ala-Ala component of the motif.
-
The peptide is forming small, soluble oligomers that are precursors to larger aggregates.
-
The incorrect solvent or pH is being used for dissolution.
Suggested Solutions:
| Solution ID | Strategy | Rationale | Key Parameters to Monitor |
| SOL-01 | Solvent Modification | Increase the polarity of the solvent to disrupt hydrophobic interactions. | Visual clarity of the solution, absence of particulates. |
| SOL-02 | pH Adjustment | Altering the pH can change the net charge of the peptide, increasing electrostatic repulsion between peptide chains and hindering aggregation.[1] | Peptide stability at the new pH, solubility. |
| SOL-03 | Use of Chaotropic Agents | Agents like guanidinium chloride or urea can disrupt the hydrogen bond networks that stabilize aggregates. | Reversibility of the effect, compatibility with downstream assays. |
| SOL-04 | Addition of Organic Solvents | Solvents like DMSO or acetonitrile can help solubilize hydrophobic peptides.[2] | Final concentration of organic solvent, compatibility with biological assays. |
Problem: Evidence of Peptide Aggregation (e.g., turbidity, precipitation, altered analytical results)
Possible Causes:
-
The Ala-Ala-Asn motif is promoting the formation of β-sheet structures, which are prone to stacking.[3]
-
The asparagine (Asn) residue is forming intermolecular hydrogen bonds, creating a "polar zipper" that stabilizes aggregates.[3][4]
-
Experimental conditions (e.g., concentration, temperature, incubation time) are favoring aggregation.
Suggested Solutions:
| Solution ID | Strategy | Rationale | Key Characterization Techniques |
| AGG-01 | Modification of Experimental Conditions | Lowering the peptide concentration, incubation temperature, or time can slow down the kinetics of aggregation. | Dynamic Light Scattering (DLS), Thioflavin T (ThT) Assay. |
| AGG-02 | Inclusion of Aggregation Inhibitors | Small molecules or other peptides can be used to interfere with the aggregation process. Arginine, for instance, has been shown to reduce aggregation.[1][5] | Transmission Electron Microscopy (TEM), DLS. |
| AGG-03 | Sequence Modification (if feasible) | Substituting one of the alanines with a less hydrophobic residue or a proline can disrupt β-sheet formation. | Circular Dichroism (CD) Spectroscopy, ThT Assay. |
| AGG-04 | Use of Surfactants | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide in its monomeric form. | DLS, Size Exclusion Chromatography (SEC). |
Frequently Asked Questions (FAQs)
Q1: Why is the Ala-Ala-Asn motif particularly prone to aggregation?
The Ala-Ala-Asn motif combines two key features that promote aggregation. The two adjacent alanine residues create a hydrophobic patch that can drive intermolecular association. The asparagine residue, with its polar side chain containing both a hydrogen bond donor and acceptor, can participate in the formation of stable intermolecular hydrogen bond networks, often referred to as "Asn ladders," which can act as a "polar zipper" to stabilize β-sheet structures in amyloid fibrils.[3][4]
Q2: How can I detect low levels of peptide aggregation that are not visible to the naked eye?
Several biophysical techniques are highly sensitive for detecting soluble aggregates and early-stage aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to measure the size distribution of particles in a solution.[6][7][8][9] The presence of larger species compared to the expected monomeric size is indicative of aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid-like fibrils.[10][11][12] An increase in fluorescence intensity over time suggests the formation of fibrillar aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is a direct indication of the presence of soluble oligomers and larger aggregates.
Q3: What is the best way to store my Ala-Ala-Asn containing peptide to minimize aggregation?
For long-term storage, it is best to store the peptide as a lyophilized powder at -20°C or -80°C. If you need to store the peptide in solution, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. The choice of storage buffer is also critical; a buffer at a pH where the peptide has a net charge can help to prevent aggregation due to electrostatic repulsion.[13] For peptides with high hydrophobicity, storage in a solution containing a low percentage of an organic solvent like DMSO may be necessary. However, always confirm the compatibility of any additives with your downstream experiments.
Q4: Can I reverse the aggregation of my peptide?
Reversing peptide aggregation can be challenging, and the success depends on the nature of the aggregates. Amorphous aggregates may sometimes be redissolved by treatment with strong denaturants like guanidinium chloride or urea, followed by dialysis or dilution into a non-aggregating buffer. However, highly ordered fibrillar aggregates are often irreversible. It is generally more effective to focus on preventing aggregation from the outset.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general method for monitoring the kinetics of fibrillar aggregation of an Ala-Ala-Asn containing peptide.
Materials:
-
Peptide stock solution (dissolved in an appropriate solvent, e.g., DMSO or a weak acid/base, and filtered through a 0.22 µm filter)
-
Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered and stored in the dark)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)[10]
Procedure:
-
Prepare the reaction mixtures in the microplate wells. For each sample, combine the assay buffer, ThT stock solution (to a final concentration of 10-25 µM), and the peptide stock solution to the desired final peptide concentration (e.g., 50 µM). Include control wells with buffer and ThT only (blank).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.[10]
-
Monitor the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-72 hours).
-
Subtract the blank fluorescence from the sample fluorescence at each time point.
-
Plot the corrected fluorescence intensity against time to generate the aggregation kinetics curve.
Protocol 2: Analysis of Peptide Aggregates by Dynamic Light Scattering (DLS)
DLS is a powerful tool for determining the size distribution of peptide aggregates in solution.[6][7][8][9]
Materials:
-
Peptide solution at the desired concentration in a suitable buffer.
-
DLS instrument.
-
Low-volume cuvettes.
Procedure:
-
Prepare the peptide sample by dissolving it in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge the peptide sample at high speed (e.g., >10,000 x g) for a few minutes to pellet any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles and use this information to calculate the size distribution.[9]
-
Analyze the resulting data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh and/or a high PDI can indicate the presence of aggregates.[14]
Protocol 3: Visualization of Peptide Fibrils by Transmission Electron Microscopy (TEM)
TEM allows for the direct visualization of the morphology of peptide aggregates, such as amyloid-like fibrils.[15][16]
Materials:
-
Aggregated peptide sample.
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid).
-
Filter paper.
-
Transmission Electron Microscope.
Procedure:
-
Apply a small drop (e.g., 5-10 µL) of the aggregated peptide solution onto the surface of a TEM grid.
-
Allow the sample to adsorb to the grid for 1-2 minutes.
-
Wick away the excess sample using the edge of a piece of filter paper.
-
Wash the grid by floating it on a drop of deionized water for a few seconds.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Remove the excess stain with filter paper.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the peptide aggregates.[17]
Visualizations
Caption: Troubleshooting workflow for managing peptide aggregation.
Caption: Hypothetical aggregation pathway for Ala-Ala-Asn peptides.
Caption: Experimental workflow for a Thioflavin T (ThT) assay.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. The Three-Dimensional Structures of Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zentriforce.com [zentriforce.com]
- 7. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. medium.com [medium.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bachem.com [bachem.com]
- 14. enovatia.com [enovatia.com]
- 15. researchgate.net [researchgate.net]
- 16. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Side reactions associated with the use of Fmoc-Ala-Ala-Asn(Trt)-OH.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Ala-Ala-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides using this compound.
Issue 1: Mass Spectrometry Reveals a Peak Corresponding to the Peptide Mass Minus 18 Da.
-
Potential Cause: This mass loss is a strong indicator of dehydration of the asparagine side chain, resulting in the formation of a β-cyanoalanine residue.[1] This side reaction is most common when using carbodiimide-based coupling reagents like DCC or DIC, especially if the side chain protecting group is compromised.[1][2]
-
Recommended Actions:
-
Verify Protecting Group Integrity: Ensure the trityl (Trt) protecting group on the asparagine is intact prior to the coupling step.
-
Optimize Coupling Reagents: Avoid using carbodiimide-based reagents for the coupling of asparagine.[1] Opt for phosphonium or aminium/uronium salt-based reagents.[1] (See Table 1).
-
Pre-activation: If using DIC, pre-activate the amino acid with HOBt before adding it to the resin to minimize dehydration.[1]
-
Issue 2: Poor Coupling Efficiency or Incomplete Reaction.
-
Potential Cause: The steric bulk of the trityl (Trt) protecting group on the asparagine side chain can hinder the coupling reaction, leading to incomplete incorporation of the tripeptide.[1]
-
Recommended Actions:
-
Extend Coupling Time: Increase the reaction time to ensure the coupling reaction proceeds to completion.[1]
-
Perform a Double Coupling: After the initial coupling, perform a second coupling with fresh reagents to drive the reaction to completion.[1]
-
Use a More Potent Activator: Employ a stronger coupling reagent such as HATU or HCTU.[1]
-
Solvent Selection: Use N-Methyl-2-pyrrolidone (NMP) as the solvent, as it can improve resin swelling compared to Dimethylformamide (DMF).[1]
-
Issue 3: Incomplete Removal of the Trityl (Trt) Protecting Group During Final Cleavage.
-
Potential Cause: The trityl group's removal can be slow or incomplete, particularly if the Asn(Trt) residue is located at the N-terminus of the peptide or is in the vicinity of a reduced peptide bond.[3][4]
-
Recommended Actions:
-
Extend Cleavage Time: Increase the duration of the trifluoroacetic acid (TFA) deprotection step to 2 hours or more.[3][4]
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains effective scavengers for the trityl cation, such as triisopropylsilane (TIS). A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Issue 4: Observation of Unexpected Byproducts with the Same Mass as the Target Peptide.
-
Potential Cause: Although the trityl group significantly suppresses aspartimide formation, trace amounts can still occur, especially with prolonged exposure to the basic conditions of Fmoc deprotection.[5] Aspartimide formation can lead to byproducts such as β-aspartyl peptides and epimerized α-aspartyl peptides, which have the same mass as the desired product and are difficult to separate by HPLC. This is more prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Arg.[6][7][8]
-
Recommended Actions:
-
Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal at each cycle.
-
Modify Deprotection Reagent: Add an acidic modifier to the piperidine solution. For example, adding 0.1 M HOBt or formic acid to the 20% piperidine in DMF can reduce the basicity and suppress aspartimide formation.[6][9][10]
-
Alternative Deprotection Reagents: Consider using a weaker base like morpholine for Fmoc deprotection, although this may not be sufficient for complete removal in all cases.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl (Trt) group on the asparagine residue in this compound?
The trityl (Trt) group is a bulky protecting group for the side chain amide of asparagine.[11] Its main functions are to prevent the dehydration of the amide to a nitrile during the activation step and to minimize the risk of aspartimide formation.[1][12][13] Additionally, it improves the solubility of the protected amino acid derivative in common organic solvents used in SPPS.[4][11][12]
Q2: Which coupling reagents are recommended for use with this compound?
To minimize side reactions, especially dehydration, it is advisable to use aminium/uronium or phosphonium-based coupling reagents.[1] Carbodiimide-based reagents like DCC and DIC should be used with caution and preferably with an additive like HOBt.[1][2]
| Reagent Class | Recommended Reagents | Notes |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, TBTU | Highly efficient and generally safe for coupling asparagine with a low risk of dehydration.[1] |
| Phosphonium Salts | PyBOP, BOP | Effective and do not promote dehydration. Note that BOP produces a carcinogenic byproduct.[1][2] |
| Carbodiimides | DIC, DCC | Not recommended without additives due to a high risk of promoting side chain dehydration.[1][2] |
Table 1: Recommended Coupling Reagents for Fmoc-Asn(Trt)-OH Containing Peptides.
Q3: Can aspartimide formation still occur even with the Trt protecting group?
Yes, while the Trt group significantly reduces the likelihood of aspartimide formation, it does not eliminate it entirely.[5] The risk is sequence-dependent and increases with repeated exposure to the basic conditions used for Fmoc deprotection.[6][8] Sequences containing -Asn-Gly- are particularly susceptible.[8][10]
Q4: How can I monitor the completion of the coupling reaction for this sterically hindered tripeptide?
A qualitative ninhydrin (Kaiser) test can be used to monitor the presence of free primary amines on the resin. A negative result (e.g., colorless or yellow beads) indicates that the coupling reaction is complete. If the test is positive (e.g., blue beads), a second coupling is recommended.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection on the N-terminal amine of the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (2-3 equivalents), HCTU (2-3 equivalents), and DIPEA (4-6 equivalents) in DMF.
-
Activation and Coupling: Allow the mixture to pre-activate for 1-2 minutes, then add it to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to check for reaction completion. Once complete, wash the resin thoroughly with DMF and DCM.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
Visualizations
Caption: Chemical pathway of asparagine side chain dehydration.
Caption: General pathway of aspartimide formation.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. This compound - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of Long Peptides with Tripeptide Blocks
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of long peptides synthesized using tripeptide blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using tripeptide blocks over single amino acid additions for synthesizing long peptides?
Using pre-synthesized tripeptide blocks, a strategy known as fragment condensation, offers several advantages for synthesizing long peptides (>50 amino acids):
-
Avoids Cumulative Yield Loss: Stepwise solid-phase peptide synthesis (SPPS) can suffer from a significant drop in overall yield with each coupling and deprotection cycle.[1][2] By adding three residues at a time, the number of cycles is drastically reduced, mitigating this cumulative loss.
-
Overcomes Aggregation Issues: Peptide aggregation on the solid support is a major cause of incomplete reactions and synthesis failure, especially for long or hydrophobic sequences.[2][3][4] Fragment condensation can disrupt the formation of secondary structures that lead to aggregation.[5][6]
-
Improved Efficiency: The overall synthesis time can be reduced due to the fewer number of reaction cycles required.[7]
Q2: What are the most common challenges when using tripeptide blocks in long peptide synthesis?
The primary challenges are similar to those in standard SPPS but can be amplified:
-
Poor Solubility of Protected Fragments: The protected tripeptide blocks themselves may have poor solubility, making the coupling reaction inefficient.
-
Inefficient Coupling: Steric hindrance can make coupling a larger tripeptide block more difficult than a single amino acid, leading to incomplete reactions.[2]
-
Peptide Aggregation: While fragment condensation helps, aggregation can still occur, particularly with hydrophobic sequences, leading to poor solvation and slow or incomplete reactions.[8][9]
-
Racemization: The C-terminal amino acid of the tripeptide block is susceptible to racemization during the activation step required for coupling.[2][10]
-
Difficult Purification: The final crude product can be a complex mixture of the target peptide and closely related impurities, such as deletion sequences, making purification challenging.[2][11]
Q3: How does the choice of solid-phase resin impact the synthesis of long peptides?
The choice of resin is critical for success. Key considerations include:
-
High-Swelling Resins: Resins that swell significantly in the synthesis solvent (e.g., PEG-based resins) improve the solvation of the growing peptide chain.[5][8] This increased distance between peptide chains helps prevent intermolecular aggregation.[9]
-
Low Loading Capacity: Using a resin with a lower substitution level (e.g., 0.15-0.3 mmol/g) increases the space between attached peptide chains, which is crucial for minimizing aggregation.[5][8][9] A study comparing two resins showed that the one with a lower loading capacity (0.3 mmol/g) resulted in higher crude peptide purity.[12]
Q4: What are the best practices for purifying long peptides synthesized via fragment condensation?
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][13]
-
Stationary Phase: C18-modified silica is the most common stationary phase used for peptide purification.[11]
-
Mobile Phase: A gradient of increasing acetonitrile in water is used to elute the peptides.[11]
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is typically added to both mobile phases.[11][13] TFA protonates carboxyl groups and forms ion pairs with positively charged groups, which reduces secondary interactions and improves peak shape.[13]
-
Monitoring: The separation is monitored using UV detection at 210–220 nm, where the peptide bond absorbs light.[11]
-
Post-Purification: Fractions confirmed to contain the pure peptide are pooled and lyophilized (freeze-dried) to yield the final product as a powder.[11]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Q: My Kaiser test remains positive after coupling a tripeptide block, indicating an incomplete reaction. What are the causes and solutions?
A positive Kaiser test points to unreacted free amines on the growing peptide chain. This is often due to poor reaction kinetics or physical hindrance.
Common Causes & Solutions:
-
Peptide Aggregation: The most common cause is the aggregation of peptide chains on the resin, which blocks reagents from reaching the reaction sites.[2][3][4]
-
Poor Resin Swelling: The resin must be fully swollen to allow reagents to diffuse freely.[14]
-
Inefficient Activation/Coupling: The coupling reagents may not be effective enough for the specific tripeptide sequence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Experimental Protocol: Improving Coupling with a "Magic Mixture"
"Magic mixtures" are solvent compositions designed to disrupt secondary structures and improve solvation.[5]
-
Preparation: Prepare a solvent mixture of DMF/DCM containing 1% Triton X-100 detergent or 0.4M LiCl.[15]
-
Coupling Step:
-
Washing: After the reaction, wash the resin thoroughly with DMF to remove the additives before proceeding to the next deprotection step.[16]
Problem 2: Peptide Aggregation During Synthesis
Q: I suspect peptide aggregation is causing my synthesis to fail. What are the signs, and what advanced strategies can I use to prevent it?
Aggregation occurs when growing peptide chains interact via hydrogen bonds to form insoluble β-sheet-like structures, hindering reagent access.[3][4][9] This is common with long, hydrophobic sequences.[3][6]
Signs of Aggregation:
-
Resin Shrinking: The resin beads fail to swell properly or shrink visibly.[3]
-
Slow or Incomplete Reactions: Both coupling and Fmoc-deprotection steps become sluggish or incomplete.[3]
-
False Negative Coupling Tests: Colorimetric tests like the Kaiser test may be unreliable as the aggregated state prevents the reagent from reaching the free amines.[4]
Visualization of Peptide Aggregation:
Caption: On-resin peptide aggregation vs. good solvation.
Advanced Strategies to Mitigate Aggregation:
-
Pseudoproline Dipeptides: These specialized building blocks introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures.[3][5] They are incorporated during the synthesis and revert to the native serine or threonine residue during the final TFA cleavage.[3]
-
Backbone Protection (Dmb/Hmb): Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone nitrogen of an amino acid physically blocks hydrogen bond formation.[3][4]
-
Microwave-Assisted Synthesis: Using microwave energy can accelerate reactions and disrupt intermolecular interactions by increasing kinetic energy.[6][8]
Problem 3: Presence of Significant Side-Product Impurities
Q: My LC-MS analysis shows a major impurity peak corresponding to an aspartimide. How can I prevent this side reaction?
Aspartimide formation is a common side reaction, particularly involving Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn). The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This intermediate can then reopen to form the desired α-peptide, the β-peptide (an isomer), or piperidides if piperidine is used for Fmoc deprotection.[3]
Strategies to Minimize Aspartimide Formation:
-
Modified Deprotection Conditions: For Fmoc deprotection, using 20% piperazine in DMF instead of piperidine has been shown to significantly reduce aspartimide formation.[17][18] Adding HOBt to the standard piperidine deprotection solution can also suppress the side reaction.[3]
-
Use of Pseudoproline Tripeptides: A study demonstrated that using a tripeptide building block of the structure Fmoc-Asp(STmob)-Xaa-Ser/Thr(Ψme,mepro)-OH, where the C-terminal residue is a pseudoproline, is highly effective at suppressing aspartimide formation during SPPS.[17][18]
Data on Aspartimide Suppression with Tripeptide Blocks
The following table summarizes the results from a study synthesizing decapeptides using pseudoproline-containing tripeptide blocks. It shows the high ratio of the desired product to the aspartimide side product, demonstrating the effectiveness of this approach.[17][18]
| Entry | Xaa in Tripeptide Block | Ratio of Desired Decapeptide to Aspartimide[17][18] | Isolated Yield (%)[17][18] |
| 1 | Ala | 96:4 | 68 |
| 2 | Asp | 89:11 | 55 |
| 3 | Lys | 99:1 | 65 |
| 4 | Val | 97:3 | 71 |
| 5 | Trp | 94:6 | 61 |
General Experimental Workflow
The diagram below outlines the general workflow for the synthesis of a long peptide using the tripeptide block strategy.
Caption: General workflow for long peptide synthesis via tripeptide fragment condensation.
References
- 1. neulandlabs.com [neulandlabs.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. qyaobio.com [qyaobio.com]
- 9. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 10. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 11. bachem.com [bachem.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]
- 17. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
Dealing with poor solubility of Fmoc-Ala-Ala-Asn(Trt)-OH during synthesis.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of Fmoc-Ala-Ala-Asn(Trt)-OH and related peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I am observing poor swelling of the resin and incomplete coupling/deprotection after coupling this compound. What is the likely cause?
A: These are classic signs of on-resin peptide aggregation. The this compound sequence, while protected, can still self-associate via hydrogen bonding, leading to the formation of secondary structures like β-sheets. This aggregation physically blocks reactive sites, hindering subsequent synthesis steps.[1][2][3] The asparagine side-chain, even with the Trt group, can participate in hydrogen bonding that contributes to this issue.[4]
Q2: My this compound raw material is difficult to dissolve before coupling. Is this normal?
A: While the Trityl (Trt) protecting group on the asparagine side chain significantly improves solubility compared to unprotected Fmoc-Asn-OH, the overall hydrophobicity and structure of the tripeptide can still lead to solubility challenges in standard solvents.[5][6][7][8][9] It is crucial to ensure complete dissolution before adding the amino acid to the resin to achieve efficient coupling.
Q3: What are the immediate steps I can take to address suspected on-resin aggregation involving my Asn-containing peptide?
A: The most direct approach is to modify the reaction conditions to disrupt the hydrogen bonds causing aggregation. This can involve changing the solvent system, increasing the temperature, or using physical disruption methods.[1][10] See the troubleshooting guide below for specific protocols.
Q4: Can the choice of protecting group on Asparagine (Asn) influence solubility and aggregation?
A: Absolutely. The use of the trityl (Trt) group on the side-chain amide of asparagine is standard practice specifically to enhance solubility and prevent side reactions.[6][7] Fmoc-Asn(OH)-OH is notoriously poorly soluble in common SPPS solvents like DMF, whereas Fmoc-Asn(Trt)-OH dissolves much more readily.[5][6] If you are still facing issues with the Trt-protected version, the problem likely lies with the growing peptide chain's sequence rather than the monomer itself.
Q5: Are there alternative synthesis strategies if standard troubleshooting fails?
A: Yes. For severely aggregating sequences, incorporating "structure-breaking" elements is a highly effective strategy. This involves using specialized building blocks, such as pseudoproline dipeptides, that introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures.[1][11][12][13]
Troubleshooting Guide for Poor Solubility & Aggregation
If you suspect poor solubility or on-resin aggregation, follow this logical troubleshooting workflow.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Asparagine - Wikipedia [en.wikipedia.org]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing the Ala-Ala-Asn Sequence
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. For sequences such as Alanine-Alanine-Asparagine (Ala-Ala-Asn), which possesses a hydrophilic asparagine residue, selecting the optimal HPLC method is critical for achieving accurate quantification, high-resolution separation, and efficient purification. This guide provides an objective comparison of the two primary HPLC modes for this application: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), supported by established experimental protocols and a discussion of mass spectrometry (MS) detection.
At a Glance: RP-HPLC vs. HILIC for Ala-Ala-Asn Analysis
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle of Separation | Hydrophobic interaction | Hydrophilic partitioning and interaction |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Amide, Poly-hydroxyethyl) |
| Elution Order | Most polar (hydrophilic) elutes first | Most non-polar (hydrophobic) elutes first |
| Retention of Ala-Ala-Asn | Weak retention expected | Stronger retention expected |
| Typical Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA | High organic (Acetonitrile)/Water gradient |
| MS Compatibility | Good, but TFA can cause ion suppression | Excellent, high organic mobile phase enhances ESI |
| Primary Application | General peptide analysis and purification | Analysis of polar and hydrophilic peptides |
In-Depth Comparison: Unveiling the Best Approach for Ala-Ala-Asn
The Ala-Ala-Asn tripeptide presents a unique analytical challenge due to the presence of the polar, hydrophilic asparagine residue. This characteristic significantly influences its behavior in different HPLC systems.
Reversed-Phase HPLC (RP-HPLC): The Industry Standard
RP-HPLC is the most widely used method for peptide analysis.[1] It separates molecules based on their hydrophobicity. A non-polar stationary phase, typically octadecyl-silica (C18), retains hydrophobic molecules, while a polar mobile phase, usually a water/acetonitrile gradient, elutes them. For peptides, an ion-pairing agent like trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak shape and resolution.[1]
For the Ala-Ala-Asn peptide, the two alanine residues provide some hydrophobicity, but the C-terminal asparagine makes the overall peptide relatively polar. Consequently, in a standard RP-HPLC setup, Ala-Ala-Asn is expected to have low retention and elute early in the chromatogram, potentially close to the void volume. This can make accurate quantification and separation from other hydrophilic impurities challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Alternative for Polar Analytes
HILIC is a powerful alternative for the separation of polar and hydrophilic compounds that are poorly retained by RP-HPLC.[2] This technique utilizes a polar stationary phase (e.g., amide, poly-hydroxyethyl) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A thin layer of water is adsorbed onto the polar stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. Elution is achieved by increasing the water content in the mobile phase.[2]
Given its hydrophilic nature, the Ala-Ala-Asn peptide is expected to be well-retained on a HILIC column. This stronger retention allows for the use of a wider gradient, leading to better resolution from other components in the sample matrix. The elution order in HILIC is generally the inverse of RP-HPLC, with more hydrophobic compounds eluting earlier.[2]
Experimental Protocols
Below are detailed, representative protocols for the analysis of Ala-Ala-Asn using both RP-HPLC and HILIC.
Reversed-Phase HPLC (RP-HPLC) Protocol
Objective: To analyze the purity of a synthetic Ala-Ala-Asn tripeptide.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Mass spectrometer (optional, for peak identification).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Ala-Ala-Asn peptide in Mobile Phase A at a concentration of 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
Objective: To achieve enhanced retention and separation of the Ala-Ala-Asn tripeptide.
Instrumentation:
-
HPLC or UHPLC system with a gradient pump, autosampler, and UV detector.
-
Mass spectrometer (highly recommended for HILIC).
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in 95:5 (v/v) Acetonitrile/Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in 50:50 (v/v) Acetonitrile/Water.
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0% to 50% B
-
12-15 min: 50% B
-
15-16 min: 50% to 0% B
-
16-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and Mass Spectrometry (ESI+).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the Ala-Ala-Asn peptide in 80% Acetonitrile/20% Water at a concentration of 1 mg/mL.
Mass Spectrometry Detection
Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of data, confirming the identity of the peptide through its mass-to-charge ratio (m/z) and fragmentation pattern.
For Ala-Ala-Asn (molecular weight: 274.27 g/mol ), in positive ion mode electrospray ionization (ESI), the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 275.28.
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. The fragmentation of peptide bonds results in characteristic b- and y-ions. For Ala-Ala-Asn, the major expected fragment ions would be:
-
b-ions (N-terminal fragments):
-
b₁: Ala⁺ (m/z 72.04)
-
b₂: Ala-Ala⁺ (m/z 143.08)
-
-
y-ions (C-terminal fragments):
-
y₁: Asn⁺ (m/z 115.05)
-
y₂: Ala-Asn⁺ (m/z 186.09)
-
The high organic content of the mobile phase in HILIC makes it particularly well-suited for ESI-MS, often leading to enhanced signal intensity compared to the higher aqueous mobile phases used in early RP-HPLC gradients.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the logical flow of analyzing peptides using RP-HPLC and HILIC.
Caption: Workflow for RP-HPLC analysis of Ala-Ala-Asn.
Caption: Workflow for HILIC-MS analysis of Ala-Ala-Asn.
Conclusion
For the HPLC analysis of peptides containing the Ala-Ala-Asn sequence, both RP-HPLC and HILIC offer viable, yet distinct, approaches. RP-HPLC, as the conventional method, is widely applicable but may provide limited retention for this hydrophilic tripeptide. HILIC, in contrast, is ideally suited for such polar molecules, offering the potential for superior retention, resolution, and sensitivity, especially when coupled with mass spectrometry. The choice between these methods will ultimately depend on the specific analytical goals, such as routine quality control versus in-depth impurity profiling, and the available instrumentation. For comprehensive characterization and high-sensitivity analysis of Ala-Ala-Asn and similar hydrophilic peptides, HILIC is the recommended technique.
References
Mass Spectrometry Showdown: Characterizing Fmoc-Ala-Ala-Asn(Trt)-OH and its Unprotected Counterpart
In the precise world of peptide synthesis, ensuring the structural integrity of building blocks is paramount. This guide provides a comparative analysis of the mass spectrometry characterization of Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide, and its unprotected alternative, Fmoc-Ala-Ala-Asn-OH. Understanding their behavior in the mass spectrometer is crucial for researchers, scientists, and drug development professionals to monitor reaction progress, identify potential side products, and confirm the final product's identity.
The trityl (Trt) protecting group on the asparagine side chain in this compound serves a critical function: to prevent the dehydration of the side-chain amide to a nitrile during peptide synthesis. This unwanted side reaction can lead to impurities that are difficult to remove and can compromise the biological activity of the final peptide. Mass spectrometry provides a powerful tool to verify the presence of the protecting group and to detect the formation of any byproducts.
Comparative Mass Spectrometry Data
The following table summarizes the expected key mass spectrometry data for both the protected and unprotected tripeptides. This data is essential for their identification and characterization.
| Parameter | This compound | Fmoc-Ala-Ala-Asn-OH | Rationale for Difference |
| Molecular Formula | C44H42N4O7 | C25H28N4O7 | Presence of the large trityl (C19H15) protecting group. |
| Molecular Weight | 738.84 g/mol | 496.52 g/mol | The trityl group adds approximately 242.32 g/mol to the mass. |
| Monoisotopic Mass | 738.3054 g/mol | 496.1958 g/mol | Reflects the exact mass of the most abundant isotopes. |
| Expected [M+H]+ Ion | m/z 739.3133 | m/z 497.2037 | Protonated molecular ion, the primary species observed in ESI-MS. |
| Expected [M+Na]+ Ion | m/z 761.2952 | m/z 519.1856 | Adduct with sodium, often observed in ESI-MS. |
| Key MS/MS Fragments | Loss of Trityl group (243.12 Da), Fmoc group (222.07 Da), b- and y-ions. | Loss of water (-18.01 Da) from Asn side chain, b- and y-ions. | Fragmentation patterns reveal the presence and lability of protecting groups and the potential for side reactions in the unprotected form. |
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of these compounds is provided below.
Objective:
To acquire and compare the full scan mass spectra and tandem mass spectra (MS/MS) of this compound and Fmoc-Ala-Ala-Asn-OH to confirm their molecular weights and characterize their fragmentation patterns.
Materials:
-
This compound
-
Fmoc-Ala-Ala-Asn-OH
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Mass spectrometer with electrospray ionization (ESI) source and MS/MS capability
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in acetonitrile.
-
Dilute the stock solutions to a final concentration of 10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis - Full Scan:
-
Set up the electrospray ionization source in positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra over a mass range of m/z 200-1000.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ions.
-
-
Mass Spectrometry Analysis - Tandem MS (MS/MS):
-
Select the [M+H]+ ion of each peptide as the precursor ion for fragmentation.
-
Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Optimize the collision energy to achieve a good distribution of fragment ions.
-
Acquire the product ion spectra.
-
-
Data Analysis:
-
Process the full scan spectra to identify the protonated molecular ions ([M+H]+) and other adducts (e.g., [M+Na]+).
-
Analyze the MS/MS spectra to identify the characteristic fragment ions (b-ions, y-ions, and neutral losses).
-
Compare the fragmentation patterns of the protected and unprotected peptides.
-
Visualizing the Experimental Workflow and Key Differences
The following diagrams illustrate the experimental workflow and the key structural and fragmentation differences between the two molecules.
Caption: Experimental workflow for the mass spectrometry characterization.
Caption: Key fragmentation differences between the protected and unprotected peptides.
A Comparative Guide to Peptide Synthesis: Fmoc-Ala-Ala-Asn(Trt)-OH Fragment Condensation vs. Stepwise Amino Acid Addition
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biochemical research and drug development. The two primary strategies for solid-phase peptide synthesis (SPPS) are the stepwise addition of single amino acids and the condensation of pre-synthesized peptide fragments. This guide provides a detailed comparison of these two methodologies, focusing on the incorporation of the Ala-Ala-Asn sequence. We will compare the use of the protected tripeptide fragment, Fmoc-Ala-Ala-Asn(Trt)-OH, with the conventional stepwise approach, providing experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.
At a Glance: Key Differences and Performance Metrics
The choice between fragment condensation and stepwise synthesis hinges on a trade-off between the complexity of preparing the building blocks and the efficiency of the overall synthesis, particularly concerning yield, purity, and the suppression of side reactions. The asparagine (Asn) residue is particularly susceptible to aspartimide formation, a deleterious side reaction that can lead to impurities that are difficult to remove. The use of a trityl (Trt) protecting group on the side chain of asparagine in the this compound fragment is a key strategy to mitigate this issue.
| Parameter | Stepwise Addition of Fmoc-Ala-OH, Fmoc-Ala-OH, Fmoc-Asn(Trt)-OH | Fragment Condensation of this compound | Rationale & Key Considerations |
| Overall Yield | Potentially lower, especially for longer peptides, due to cumulative losses at each coupling and deprotection step. | Generally higher, as fewer coupling and deprotection cycles are required, minimizing cumulative losses.[1] | Each step in SPPS has an associated yield; a reduction in the number of steps logically leads to a higher theoretical overall yield.[2] |
| Purity of Crude Peptide | May be lower due to the accumulation of deletion sequences (from incomplete couplings) and modifications (e.g., aspartimide formation). | Often higher, with a cleaner crude product profile, as the main impurities would be the unreacted starting peptide and the fragment, which are easier to separate. | Fewer coupling steps reduce the statistical probability of generating a complex mixture of closely related impurities. |
| Aspartimide Formation | Higher risk, as the Asn residue is exposed to multiple cycles of base-mediated Fmoc deprotection, which promotes this side reaction.[3][4] | Significantly reduced risk. The pre-formed tripeptide has already undergone the critical couplings, and the Asn residue is subjected to fewer deprotection cycles on the solid support. The Trt protecting group offers substantial steric hindrance to the side-chain amide, further suppressing cyclization.[4] | Aspartimide formation is a major challenge in Fmoc-SPPS, particularly for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3][4] |
| Synthesis Time | Longer, due to the multiple cycles of deprotection, coupling, and washing for each individual amino acid. | Shorter overall synthesis time on the solid support. | The time saved by performing three couplings in one step outweighs the time spent on the prior synthesis of the fragment. |
| Cost of Starting Materials | Lower cost for individual protected amino acids. | Higher initial cost for the pre-synthesized, protected tripeptide fragment. | The cost-effectiveness depends on the scale of the synthesis and the value of achieving a higher purity and yield of the final peptide. |
| Solubility and Aggregation | The growing peptide chain can be prone to aggregation, especially with hydrophobic sequences, leading to poor coupling efficiency. | The protected tripeptide fragment may have its own solubility challenges in the coupling solution, which needs to be optimized. | Peptide aggregation on the solid support is a common cause of failed syntheses.[5] |
Experimental Protocols
Below are representative protocols for the two synthetic strategies. These should be optimized based on the specific peptide sequence, resin, and synthesizer used.
Protocol 1: Stepwise Solid-Phase Peptide Synthesis of an Ala-Ala-Asn Sequence
This protocol outlines the manual stepwise addition of Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH to a resin-bound peptide.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a 15-minute agitation.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and DMF (5 times).
-
Confirm complete deprotection using a Kaiser test (a positive test indicates the presence of free primary amines).
3. Amino Acid Coupling (repeated for each amino acid):
-
For Fmoc-Asn(Trt)-OH: Dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
For Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm coupling completion (a negative test indicates the absence of free primary amines). If the test is positive, recouple.
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
Protocol 2: Fragment Condensation using this compound
This protocol describes the coupling of the pre-synthesized tripeptide fragment onto a resin-bound peptide.
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1 to prepare and deprotect the resin-bound peptide.
2. Fragment Coupling:
-
Dissolve this compound (1.5-2 eq.), PyBOP (1.5-2 eq.), and HOBt (1.5-2 eq.) in DMF. Add DIPEA (3-4 eq.) and allow to pre-activate for 5-10 minutes. The choice of coupling reagent is critical for fragment condensation to minimize racemization; PyBOP is often preferred.
-
Add the activated tripeptide solution to the deprotected resin.
-
Agitate the mixture for 4-12 hours at room temperature. Monitoring the reaction is crucial.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test to confirm coupling completion. Due to the steric hindrance of the fragment, a longer coupling time or a second coupling may be necessary.
3. Chain Elongation and Final Cleavage:
-
Proceed with subsequent Fmoc deprotection and amino acid couplings as described in Protocol 1 if the peptide chain is to be extended further.
-
Perform the final cleavage and deprotection as described in step 4 of Protocol 1.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of both the stepwise and fragment condensation approaches.
Caption: Stepwise addition workflow for the Ala-Ala-Asn sequence.
Caption: Fragment condensation workflow using the tripeptide.
Signaling Pathways and Logical Relationships
The core chemical transformations in both methods are the deprotection of the Fmoc group and the formation of an amide bond. However, the key difference lies in the number of iterations of this cycle on the solid support.
Caption: Comparison of the iterative cycles in each synthesis method.
Conclusion
The use of pre-synthesized fragments like This compound offers a compelling alternative to traditional stepwise solid-phase peptide synthesis. The primary advantages are a potential for higher overall yield and purity, and a significant reduction in the risk of aspartimide formation. This is particularly crucial when dealing with sensitive residues like asparagine. While the initial cost of the fragment is higher, for complex or long peptides, the improved efficiency and cleaner crude product can lead to significant savings in time and resources during purification.
For researchers and drug development professionals, the choice of strategy should be guided by the specific requirements of the target peptide. For short, non-problematic sequences, stepwise synthesis remains a robust and cost-effective method. However, for longer peptides, or sequences containing problematic motifs prone to side reactions, the fragment condensation approach is a powerful tool to enhance the success of the synthesis.
References
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
Trityl Protection of Asparagine: A Comparative Guide to Efficacy in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protecting group for asparagine (Asn) is a critical decision that significantly impacts yield and purity. This guide provides an objective comparison of the trityl (Trt) protecting group for the side chain of asparagine against other commonly used alternatives, supported by experimental data and detailed protocols.
The primary challenges in incorporating asparagine into a peptide sequence are the propensity for side-chain amide dehydration to a nitrile and the formation of an aspartimide intermediate, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). Aspartimide formation can lead to the undesired formation of β-aspartyl peptides and racemization. The use of a side-chain protecting group on the asparagine amide is a key strategy to mitigate these side reactions. This guide focuses on the efficacy of the Trityl (Trt) group in this role, compared to other protecting groups such as Xanthydryl (Xan), 4,4'-dimethoxybenzhydryl (Mbh), and 2,4,6-trimethoxybenzyl (Tmob).
Data Presentation: Quantitative Comparison of Asparagine Protecting Groups
The following table summarizes the performance of various asparagine protecting groups in terms of coupling efficiency and the formation of major side products. The data is aggregated from multiple studies and is intended to provide a comparative overview.
| Protecting Group | Relative Coupling Efficiency | Dehydration (Nitrile Formation) | Aspartimide Formation | Key Advantages | Key Disadvantages |
| None | Moderate to Low | High | High | Cost-effective | Prone to significant side reactions, poor solubility of Fmoc-Asn-OH[1][2] |
| Trityl (Trt) | High | Low | Moderate | Excellent solubility of Fmoc-Asn(Trt)-OH, effectively prevents dehydration[3][4] | Slower deprotection at the N-terminus, moderate prevention of aspartimide formation[5] |
| Xanthydryl (Xan) | High | Low | Moderate to High | Good solubility | Can be less stable under acidic conditions compared to Trt |
| 4,4'-dimethoxybenzhydryl (Mbh) | Moderate | Low | Moderate | - | Slower coupling kinetics, deprotection can generate reactive carbocations[1] |
| 2,4,6-trimethoxybenzyl (Tmob) | High | Low | Low | Good suppression of aspartimide formation[6] | Deprotection can generate reactive carbocations[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Ala-Asn(PG)-Ala-NH2)
This protocol outlines a standard manual procedure for the synthesis of a model tripeptide to compare the efficacy of different asparagine protecting groups (PG = None, Trt, Xan, Mbh, Tmob).
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
Confirm complete deprotection using a Kaiser test.
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (Fmoc-Ala-OH or Fmoc-Asn(PG)-OH) (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
Wash the resin with DMF (5 x 1 minute).
-
-
Acetylation of N-terminus:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 minute) and dichloromethane (DCM) (3 x 1 minute).
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours. For peptides with an N-terminal Asn(Trt), extend the cleavage time to 4 hours[5].
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol for HPLC Analysis of Crude Peptides
This protocol is for the analysis of the crude peptide to quantify the desired product and major side products (dehydration and aspartimide formation).
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide, the nitrile byproduct, and the α- and β-aspartyl peptides resulting from aspartimide formation using mass spectrometry.
-
Integrate the peak areas to determine the relative percentage of each species.
-
Mandatory Visualization
Signaling Pathway of Asparagine Side Reactions in SPPS
Caption: Major side reaction pathways for asparagine during SPPS.
Experimental Workflow for Comparing Asparagine Protecting Groups
Caption: Workflow for the comparative evaluation of asparagine protecting groups.
Conclusion
The trityl (Trt) protecting group offers significant advantages for the incorporation of asparagine in solid-phase peptide synthesis. Its ability to prevent side-chain dehydration and enhance the solubility of the Fmoc-protected amino acid leads to cleaner crude products and more efficient synthesis. However, for sequences prone to aspartimide formation, the use of Trt alone may not be sufficient, and other strategies, such as the use of bulkier protecting groups like Tmob or modifications to the deprotection conditions, should be considered. Furthermore, researchers should be aware of the potential for slower deprotection kinetics when an Asn(Trt) residue is located at the N-terminus of a peptide and adjust cleavage times accordingly. The selection of the optimal asparagine protecting group will ultimately depend on the specific peptide sequence, the synthesis strategy employed, and the desired purity of the final product.
References
- 1. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. citedrive.com [citedrive.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
Purity Analysis of Peptides Synthesized with Fmoc-Ala-Ala-Asn(Trt)-OH: A Comparative Guide
For researchers engaged in the synthesis of complex peptides, the purity of the final product is paramount to ensure reliable and reproducible results in downstream applications. The choice of building blocks in Fmoc solid-phase peptide synthesis (SPPS) plays a critical role in achieving high purity. This guide provides a comparative analysis of using the pre-formed tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, versus the traditional stepwise addition of individual amino acids for introducing the Ala-Ala-Asn sequence.
The use of Fmoc-protected tripeptides like this compound can be an effective strategy to overcome challenges associated with difficult couplings and to minimize the formation of certain impurities. This is particularly relevant for sequences containing asparagine, which is prone to side reactions.
Comparison of Synthesis Strategies
The primary alternative to using this compound is the sequential coupling of Fmoc-Asn(Trt)-OH, followed by two separate couplings of Fmoc-Ala-OH. The table below outlines the key differences and expected outcomes of these two approaches.
| Parameter | Stepwise Synthesis | Tripeptide (this compound) Synthesis |
| Number of Cycles | 3 (1 for Asn, 2 for Ala) | 1 |
| Potential for Deletion Mutations | Higher risk at each coupling step, potentially leading to -Ala-Asn or -Asn sequences. | Lower risk of deletions within the tripeptide sequence. |
| Potential for Insertion Mutations | Can occur if starting Fmoc-Ala-OH contains Fmoc-Ala-Ala-OH impurities. | Less likely to introduce single amino acid insertions. |
| Aspartimide Formation Risk | The Asn residue is exposed to multiple cycles of basic piperidine treatment for Fmoc deprotection, increasing the risk of aspartimide formation. | The Asn residue undergoes fewer deprotection cycles, potentially reducing the risk of this side reaction. |
| Overall Synthesis Time | Longer due to multiple coupling and deprotection cycles. | Shorter and more efficient. |
| Crude Peptide Purity | Generally lower due to the accumulation of impurities over more synthetic steps. | Potentially higher due to fewer synthetic steps and reduced side reactions. |
Purity Analysis: Expected Outcomes
The purity of the crude peptide is a direct reflection of the efficiency of the synthesis strategy. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing peptide purity.[1]
| Synthesis Method | Expected Crude Purity Range | Common Impurities |
| Stepwise Synthesis | 50-70% | Deletion peptides (e.g., des-Ala), products of aspartimide formation, and impurities from individual amino acid building blocks. |
| Tripeptide Synthesis | >70% | Fewer deletion peptides within the tripeptide sequence. The main impurities are likely to be related to subsequent couplings or incomplete final deprotection. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for incorporating the Ala-Ala-Asn sequence into a growing peptide chain on a solid support resin.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.[2]
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.[2]
-
Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
-
Stepwise Method:
-
Dissolve Fmoc-Asn(Trt)-OH and a coupling agent (e.g., HATU) in DMF.
-
Add the activation solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat the Fmoc deprotection step.
-
Sequentially couple two residues of Fmoc-Ala-OH using the same procedure.
-
-
Tripeptide Method:
-
Dissolve this compound and a coupling agent in DMF.
-
Add the activation solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
3. Cleavage and Deprotection:
-
After completing the full peptide sequence, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups, including the Trt group from asparagine.[3]
-
Precipitate the crude peptide in cold diethyl ether.
Purity Analysis Protocol
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.[4]
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Analysis: Calculate the percentage purity by integrating the area of the main peptide peak relative to the total area of all peaks.
2. Mass Spectrometry (MS):
-
Use Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the desired peptide.[1]
-
Analyze the spectra for the presence of peaks corresponding to the expected masses of common impurities, such as deletion sequences or peptides with remaining protecting groups.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for peptide synthesis and purity analysis.
Caption: Comparative workflow of stepwise vs. tripeptide synthesis.
Caption: Workflow for peptide purity analysis.
Conclusion
The use of pre-formed tripeptides such as this compound in solid-phase peptide synthesis offers a compelling alternative to traditional stepwise synthesis. By reducing the number of synthetic cycles, this approach can significantly decrease the likelihood of deletion mutations and side reactions, particularly those associated with sensitive residues like asparagine. The anticipated benefits include a shorter overall synthesis time and, most importantly, a higher purity of the crude peptide product, which can streamline subsequent purification efforts and lead to a greater final yield of the target peptide. For researchers aiming to synthesize the Ala-Ala-Asn motif, employing this compound is a strategic choice for enhancing the efficiency and quality of the synthesis.
References
A Comparative Guide to Protease-Cleavable Linkers: Validating Cathepsin B Specificity with a Focus on the Ala-Ala-Asn Sequence
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety. An ideal linker must remain stable in systemic circulation and selectively release its cytotoxic payload within the tumor microenvironment. This guide provides a comparative analysis of the cathepsin B-cleavable linker system, with a specific examination of the Ala-Ala-Asn (AAN) sequence, and presents experimental data to support the validation of linker cleavage.
Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is a frequent target for the enzymatic release of cytotoxic payloads from ADCs.[] The specificity of cathepsin B for its substrate is paramount to prevent premature drug release and off-target toxicity. While the dipeptide valine-citrulline (Val-Cit) is considered a "gold standard" for cathepsin B-cleavable linkers, the exploration of novel sequences is ongoing to improve therapeutic outcomes.[2]
The Ala-Ala-Asn (AAN) Linker: A Case for Legumain, Not Cathepsin B
Recent studies have investigated the tripeptide Ala-Ala-Asn (AAN) as a potential protease-cleavable linker. However, experimental evidence strongly indicates that the AAN sequence is not a substrate for cathepsin B. Instead, it is efficiently cleaved by legumain, another lysosomal protease.[3][4] In enzyme-based assays, AAN-containing peptide linkers demonstrated selective cleavage by legumain and were found to be stable against cathepsin B.[3][4]
This finding is critical for ADC design, as the choice of linker must align with the enzymatic profile of the target tumor cells. While legumain is also overexpressed in many solid tumors, relying on an AAN linker for a cathepsin B-dependent release mechanism would likely result in a non-efficacious ADC.[4]
Comparative Analysis of Cathepsin B-Cleavable Linkers
To illustrate the differences in cleavage efficiency by cathepsin B, the following table summarizes kinetic data for various peptide substrates. A higher kcat/KM value indicates a more efficient cleavage.
| Dipeptide Linker | Cathepsin B Cleavage Rate (Relative to Val-Cit) | Key Findings |
| Val-Cit | 1.0 (Baseline) | The "gold standard" linker, but can be cleaved by other cathepsins (K, L, S).[4][5] |
| Phe-Lys | ~30x faster | Significantly faster cleavage by cathepsin B compared to Val-Cit.[6] |
| Val-Ala | ~0.5x slower | Cleaved at approximately half the rate of Val-Cit.[6] |
| Lys-Lys | Faster | Demonstrates faster rates of hydrolysis and high selectivity for cathepsin B.[2] |
| Ala-Ala-Asn | No significant cleavage | Primarily a substrate for legumain, not cathepsin B.[3][4] |
Experimental Protocols for Validation of Linker Cleavage
The validation of linker cleavage is a multi-step process involving in vitro assays to confirm stability and enzymatic susceptibility.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma to predict its behavior in systemic circulation.[6]
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Methodology:
-
Incubate the ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C.[6]
-
Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[6]
-
Quench the reaction by diluting the sample in cold phosphate-buffered saline (PBS).[6]
-
Capture the ADC using Protein A or Protein G affinity chromatography.[6]
-
Wash the captured ADC to remove plasma proteins and then elute it.[6]
-
Analyze the eluted ADC using LC-MS/MS to determine the drug-to-antibody ratio (DAR).[6]
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[6]
Workflow for the in vitro plasma stability assay.
Cathepsin B Cleavage Assay
This assay directly measures the rate of payload release from an ADC in the presence of purified cathepsin B.[6]
Objective: To determine the rate of payload release from an ADC by cathepsin B.
Methodology:
-
Prepare a reaction mixture containing the ADC, recombinant human cathepsin B, and an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[6]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[6]
Workflow for the cathepsin B cleavage assay.
Signaling Pathway of ADC Internalization and Payload Release
The following diagram illustrates the canonical pathway for a cathepsin B-cleavable ADC, from binding to a cancer cell to the release of the cytotoxic payload in the lysosome.
ADC internalization and cathepsin B-mediated payload release.
References
A Comparative Guide to Asparagine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of asparagine (Asn) into synthetic peptides is a critical step that is often complicated by side reactions. The primary challenge arises from the dehydration of the asparagine side-chain amide to a nitrile, particularly during the activation step with carbodiimide-based reagents. This side reaction can lead to impurities that are difficult to separate from the desired peptide product. To mitigate this issue, various protecting groups for the β-amide of asparagine have been developed. This guide provides an objective comparison of the stability and performance of common asparagine protecting groups used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols.
The selection of an appropriate side-chain protecting group for asparagine is crucial for minimizing side reactions, enhancing the solubility of the amino acid building block, and ensuring efficient cleavage at the end of the synthesis. The most widely used protecting groups for the asparagine side chain are acid-labile, allowing for their removal concurrently with the peptide's cleavage from the resin using trifluoroacetic acid (TFA). This comparison focuses on three prominent protecting groups: Trityl (Trt), 2,4,6-Trimethoxybenzyl (Tmob), and 4-Methoxytrityl (Mmt).
Comparative Stability and Performance
The stability of the protecting group during the repetitive steps of Fmoc deprotection (typically with piperidine) and the efficiency of its removal during the final TFA cleavage are key performance indicators. The ideal protecting group remains fully intact throughout the synthesis and is cleaved cleanly and rapidly at the final step, without generating side products that could modify the peptide.
| Protecting Group | Structure | Stability to Piperidine | Cleavage Conditions | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | Trityl Group | Highly Stable | 95% TFA | Excellent prevention of nitrile formation, improves solubility of Fmoc-Asn-OH.[1][2] | Can be sterically hindering, potentially slowing down coupling reactions. |
| 2,4,6-Trimethoxybenzyl (Tmob) | 2,4,6-Trimethoxybenzyl Group | Stable | 95% TFA (rapid cleavage, t½ < 1 min)[3][4] | Very rapid cleavage with TFA, good solubility, and prevents side reactions.[3][4] | The carbocation generated during cleavage can potentially alkylate sensitive residues like Trp.[5] |
| 4-Methoxytrityl (Mmt) | 4-Methoxytrityl Group | Less stable than Trt | Mild acid (e.g., 1% TFA in DCM) | Can be selectively removed on-resin. | Lower stability towards repetitive piperidine treatment compared to Trt. |
| 4,4'-Dimethoxybenzhydryl (Mbh) | 4,4'-Dimethoxybenzhydryl Group | Stable | 95% TFA | Prevents side reactions. | Cleavage is significantly slower compared to Tmob.[3] |
Experimental Protocols
To provide a standardized comparison, the following experimental protocols are typically employed to evaluate the stability of asparagine protecting groups.
Protocol 1: Assessment of Protecting Group Stability to Piperidine
This experiment evaluates the stability of the side-chain protecting group to the basic conditions used for Fmoc deprotection.
-
Resin Preparation: A resin-bound peptide with the protected asparagine at the N-terminus is synthesized.
-
Piperidine Treatment: The resin is subjected to prolonged treatment with a 20% piperidine in DMF solution (e.g., for 2, 4, and 6 hours).
-
Cleavage: The peptide is cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analysis: The crude peptide is analyzed by HPLC and Mass Spectrometry to quantify the percentage of the peptide that has lost its side-chain protecting group prematurely.
Protocol 2: Evaluation of Nitrile Formation during Coupling
This protocol assesses the effectiveness of the protecting group in preventing the dehydration of the asparagine side chain during activation.
-
Model Peptide Synthesis: A short model peptide containing asparagine is synthesized using different coupling reagents (e.g., DIC/HOBt, HBTU, HATU).
-
Activation and Coupling: The protected Fmoc-Asn derivative is pre-activated for a defined period before being coupled to the resin-bound peptide.
-
Cleavage and Analysis: The peptide is cleaved from the resin and analyzed by HPLC and Mass Spectrometry. The presence of a peptide with a mass difference of -18 Da from the expected product indicates nitrile formation.[2]
Protocol 3: Determination of Cleavage Efficiency
This experiment measures the rate and completeness of the protecting group removal during the final TFA cleavage.
-
Resin-Bound Peptide: A sample of the resin-bound peptide with the protected asparagine is used.
-
Time-Course Cleavage: The resin is treated with the TFA cleavage cocktail, and aliquots are taken at various time points (e.g., 1, 5, 15, 30, 60, and 120 minutes).
-
Analysis: The cleaved peptide solutions are immediately analyzed by HPLC to determine the percentage of the deprotected peptide versus the protected or partially protected species at each time point. The half-life (t½) of the cleavage reaction can then be calculated.[3][4]
Logical Relationship of Asparagine Side Reactions in SPPS
The primary side reaction involving asparagine in SPPS is the dehydration of its side-chain amide to form a nitrile. This is particularly problematic when using unprotected asparagine with carbodiimide-based activators. The resulting β-cyanoalanine residue is an undesirable impurity. The use of a side-chain protecting group physically obstructs this dehydration reaction.
Caption: Asparagine side reactions in SPPS.
Conclusion
The choice of an appropriate protecting group for asparagine is a critical determinant for the successful synthesis of asparagine-containing peptides. For routine Fmoc SPPS, the Trityl (Trt) group offers a robust and reliable option, effectively preventing nitrile formation and improving the solubility of the Fmoc-Asn-OH building block.[1][2] When very rapid final deprotection is desired, the 2,4,6-Trimethoxybenzyl (Tmob) group is an excellent alternative, though caution is advised for peptides containing tryptophan due to the potential for alkylation.[3][5] The 4-Methoxytrityl (Mmt) group provides the flexibility of on-resin side-chain deprotection for more complex synthetic strategies. Ultimately, the selection should be guided by the specific peptide sequence, the desired purity, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Tripeptide Blocks in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of high-purity peptides is a critical bottleneck. While traditional stepwise solid-phase peptide synthesis (SPPS) has been the workhorse of the field, the use of tripeptide building blocks, a form of fragment condensation, presents a compelling alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform strategic decisions in peptide production.
The synthesis of complex and lengthy peptides is often fraught with challenges, including incomplete reactions leading to deletion sequences, aggregation of the growing peptide chain, and the cumulative effect of side reactions, all of which complicate purification and reduce overall yield. The use of pre-formed tripeptide blocks can mitigate many of these issues, offering a more convergent and efficient approach to peptide assembly.
Performance Comparison: Tripeptide Blocks vs. Stepwise SPPS
The primary advantage of employing tripeptide blocks lies in the reduction of the number of synthesis cycles. For a 30-amino acid peptide, a stepwise SPPS approach would require 29 coupling and deprotection cycles. In contrast, utilizing 10 tripeptide blocks would necessitate only 9 such cycles. This significant reduction in synthetic steps has a cascading effect on several key performance indicators.
| Parameter | Stepwise Solid-Phase Peptide Synthesis (SPPS) | Tripeptide Block Synthesis (Fragment Condensation) | Key Advantages of Tripeptide Blocks |
| Synthesis Time | Longer, due to a higher number of coupling and deprotection cycles. For a 41-mer peptide, this can take approximately 80 working hours.[1] | Shorter, as multiple peptide bonds are formed in a single coupling step. | Faster production of target peptides. |
| Solvent & Reagent Consumption | High, due to the numerous washing and reaction steps. The Process Mass Intensity (PMI) for SPPS is high, averaging around 13,000 kg of waste per kg of API.[2][3][4] | Lower, owing to fewer synthesis cycles and consequently fewer washing steps. | Reduced environmental impact and lower operational costs. |
| Crude Purity | Generally lower for longer and more complex peptides due to the accumulation of deletion sequences and other side products. | Higher, as the risk of single amino acid deletions is minimized. The synthesis of shorter fragments reduces the formation of hard-to-separate impurities.[5] | Simplified purification process, leading to time and cost savings. |
| Overall Yield | Can be significantly lower for long peptides, as the overall yield is the product of the yield of each individual step. | Generally higher, especially for complex sequences, due to improved coupling efficiency and higher purity of intermediates. | Increased production efficiency and better atom economy. |
| Cost-Effectiveness | Can be less cost-effective for longer peptides due to higher reagent and solvent consumption, longer synthesis time, and more complex purification.[5][6] | More cost-effective for the synthesis of longer or more complex peptides by reducing raw material and solvent costs and improving throughput.[7] | Lower overall cost of goods for complex peptide APIs. |
Experimental Protocols
To provide a practical understanding of the two methodologies, detailed experimental protocols for a standard Fmoc/tBu stepwise SPPS and the coupling of a tripeptide block are outlined below.
Protocol 1: Stepwise Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle in a manual Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[8]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes.[8]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activation base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.[9]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Precipitate the crude peptide in cold diethyl ether.
Protocol 2: Tripeptide Block Coupling in Solid-Phase Synthesis
This protocol outlines the coupling of a pre-synthesized tripeptide block onto a resin-bound peptide chain.
1. Resin Preparation:
-
Start with a resin-bound peptide that has a free N-terminal amine, prepared as described in Protocol 1 (steps 1 and 2).
2. Tripeptide Activation and Coupling:
-
In a separate vial, dissolve the protected tripeptide block (e.g., Fmoc-Asp(STmob)-Ala-Thr(Ψme,mepro)-OH) (3-5 equivalents), a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents), and an activation base (e.g., DIPEA, 6-10 equivalents) in DMF.[9][11]
-
Add the activated tripeptide solution to the resin.
-
Agitate the reaction mixture for an extended period (e.g., 3 hours or more) to ensure complete coupling of the larger fragment.[9][11]
-
Monitor the reaction completion using a suitable method like the Kaiser test.[9][11]
3. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove any unreacted tripeptide and coupling reagents.
4. Continuation of Synthesis:
-
Proceed with the next deprotection and coupling cycle, either with another tripeptide block or a single amino acid, following the steps in Protocol 1.
Mandatory Visualizations
Experimental Workflow Comparison
Caption: Comparison of workflows for stepwise SPPS and tripeptide block synthesis.
Logical Relationship of Cost-Benefit Factors
Caption: The cascading benefits of using tripeptide blocks in peptide synthesis.
Signaling Pathway: GLP-1 Receptor Activation
Many therapeutic peptides, such as GLP-1 receptor agonists used in the treatment of type 2 diabetes and obesity, are synthesized using these methods. The following diagram illustrates the signaling pathway activated by such a peptide.
Caption: Simplified signaling pathway of a GLP-1 receptor agonist.[12]
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis - OAK Open Access Archive [oak.novartis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cambrex.com [cambrex.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. bachem.com [bachem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
Confirming the Elusive Sequence: A Comparative Guide to Analytical Methods for Peptides Containing Ala-Ala-Asn
For researchers, scientists, and drug development professionals, accurately determining the amino acid sequence of peptides is a critical step in understanding their function and advancing therapeutic development. The presence of specific motifs, such as the Ala-Ala-Asn sequence, can present unique analytical challenges. This guide provides an objective comparison of three primary analytical methods for peptide sequence confirmation—Edman degradation, tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy—with a focus on their application to peptides containing the Ala-Ala-Asn motif. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Analytical Methods
The choice of sequencing methodology depends on a variety of factors, including the required accuracy, sensitivity, sample amount, and throughput. The following table summarizes the key performance metrics of Edman degradation, tandem mass spectrometry, and NMR spectroscopy.
| Feature | Edman Degradation | Tandem Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Sequential N-terminal amino acid cleavage, derivatization, and identification. | Fragmentation of peptide ions and analysis of fragment mass-to-charge ratios. | Measurement of nuclear spin properties in a magnetic field to determine connectivity and proximity of atoms. |
| Accuracy | >99% per amino acid.[1] | High, dependent on mass analyzer resolution and fragmentation quality. | High for short sequence tags; not typically used for full de novo sequencing. |
| Sensitivity | 10-100 picomoles; attomole level with specialized equipment.[1] | High, in the low femtomole to attomole range. | Lower, typically requires micromolar to millimolar sample concentration. |
| Throughput | Low, one sample at a time, with each cycle taking approximately 30-60 minutes. | High, capable of analyzing complex mixtures in a single run. | Low to medium, depending on the complexity of the spectra and the required experiments. |
| Resolution | Single amino acid resolution. | High resolution can distinguish isobaric residues (e.g., Lys and Gln). | Atomic resolution, provides information on 3D structure. |
| Peptide Length | Typically limited to 30-50 residues.[1][2] | Can analyze a wide range of peptide lengths. | Best suited for small to medium-sized peptides. |
| N-terminal Blockage | Not applicable if the N-terminus is blocked.[1][2] | Can sequence peptides with blocked N-termini. | Applicable, but interpretation can be more complex. |
| Post-Translational Modifications (PTMs) | Difficult to identify and characterize. | Well-suited for identifying and localizing PTMs. | Can be used to study the structural effects of PTMs. |
| De Novo Sequencing | The primary mode of operation. | Possible with specialized algorithms, but database searching is more common. | Can generate short de novo sequence tags ("NMRseq"). |
Challenges in Sequencing Peptides with Ala-Ala-Asn
The Ala-Ala-Asn sequence presents specific challenges for each sequencing method:
-
Hydrophobicity of Alanine Repeats: The consecutive alanine residues increase the hydrophobicity of the peptide. In Edman degradation, this can lead to sample washout during the solvent extraction steps, reducing the repetitive yield. In mass spectrometry, hydrophobic peptides may exhibit poor ionization or fragmentation efficiency.
-
Asparagine Deamidation: The asparagine residue is prone to spontaneous deamidation under certain pH and temperature conditions, converting to aspartic or isoaspartic acid. This results in a mass shift of +0.984 Da, which can complicate mass spectrometry data analysis by creating ambiguity between the deamidated peptide and the isotopic peak of the unmodified peptide.[3] This modification can also interfere with Edman degradation if it leads to a blocked N-terminus.
Experimental Protocols
Edman Degradation
This method sequentially removes amino acids from the N-terminus of a peptide.
Protocol:
-
Sample Preparation: Ensure the peptide sample is highly pure and free of interfering substances like salts and detergents. The sample is typically immobilized on a solid support (e.g., PVDF membrane).
-
Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions (pH 8-9) to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under anhydrous acidic conditions using trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Tandem Mass Spectrometry (MS/MS)
This technique determines the amino acid sequence by analyzing the fragmentation pattern of a peptide.
Protocol:
-
Sample Preparation and Digestion: The protein is enzymatically digested (e.g., with trypsin) into smaller peptides. For a synthetic peptide like one containing Ala-Ala-Asn, this step may be omitted.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase high-performance liquid chromatography (LC) to reduce complexity and improve ionization efficiency.
-
Ionization: The eluted peptides are ionized, typically using electrospray ionization (ESI), to generate gas-phase peptide ions.
-
MS1 Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Precursor Ion Selection: An ion of interest (precursor ion) is selected for fragmentation.
-
Tandem MS (MS/MS) Fragmentation: The selected precursor ion is fragmented, commonly through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), by colliding it with an inert gas. This breaks the peptide backbone at predictable locations, generating a series of fragment ions (b- and y-ions).
-
MS2 Analysis: The mass spectrometer measures the m/z of the fragment ions.
-
Data Analysis: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. This can be done through de novo sequencing algorithms or by comparing the experimental spectrum to a database of theoretical fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine short sequence tags by identifying individual amino acid spin systems and their through-bond and through-space connectivities.
Protocol (NMRseq):
-
Sample Preparation: The peptide is dissolved in a suitable buffer, typically in 90% H₂O/10% D₂O, to a concentration of at least 0.5 mM.
-
Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of individual amino acids (i.e., all protons within a single residue).
-
COSY (Correlation Spectroscopy): To identify protons that are coupled through a few bonds, aiding in spin system identification.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the sequential connectivity between amino acid residues.
-
-
Spectral Analysis and Spin System Assignment: The TOCSY and COSY spectra are analyzed to identify the characteristic patterns of the 20 common amino acids.
-
Sequential Assignment: The NOESY spectrum is used to find correlations between the amide proton (NH) of one residue and the alpha-proton (Hα) or side-chain protons of the preceding residue. This "walk" along the peptide backbone establishes the sequence of the identified spin systems.
-
Sequence Tag Generation: The short, determined sequence is used as a "sequence tag" for database searching to identify the full-length peptide.
Conclusion
The confirmation of a peptide sequence containing the Ala-Ala-Asn motif can be approached with several powerful analytical techniques. Edman degradation offers high accuracy for N-terminal sequencing of pure, short peptides. Tandem mass spectrometry provides a high-throughput and sensitive method capable of analyzing complex mixtures and identifying post-translational modifications like deamidation. NMR spectroscopy, while less suited for routine high-throughput sequencing, offers the unique advantage of providing both sequence information in the form of short tags and insights into the three-dimensional structure of the peptide in solution. The optimal choice of method will depend on the specific research question, sample characteristics, and available instrumentation. For unambiguous confirmation, a combination of these orthogonal techniques is often the most robust strategy.
References
Safety Operating Guide
Proper Disposal of Fmoc-Ala-Ala-Asn(Trt)-OH: A Comprehensive Guide
For immediate reference, treat Fmoc-Ala-Ala-Asn(Trt)-OH and all associated materials as chemical waste.[1] Disposal must be conducted through an institution's designated hazardous waste management program. This guide provides detailed procedures for the proper disposal of the solid compound and the waste streams generated during its application in research and drug development.
Core Principles of Waste Management
The cornerstone of safe disposal is the segregation of waste streams. Mixing different types of chemical waste can lead to dangerous reactions and complicates the disposal process. All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards. Chemical waste should never be disposed of down the sink or in regular trash.
Disposal of Solid Waste
Solid waste includes unused or expired this compound, as well as contaminated consumables.
Step-by-Step Procedure for Solid Waste:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its waste.[2]
-
Collection:
-
Labeling: Clearly label the container as "Hazardous Waste" or "Solid Chemical Waste" and specify the contents, including "this compound" and any other contaminants.[1][2]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1] Arrange for pickup and disposal through your institution's hazardous waste program.[1]
Disposal of Liquid Waste from Experimental Procedures
The use of this compound in solid-phase peptide synthesis (SPPS) generates hazardous liquid waste streams, primarily from the cleavage of the Fmoc and Trityl (Trt) protecting groups.[1]
-
Fmoc Group Removal: This process typically uses a 20% piperidine solution in dimethylformamide (DMF), creating a basic and toxic waste stream.[1][3]
-
Trityl (Trt) Group Removal: The Trt group is acid-labile and is commonly removed using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA).[1][4] This results in a corrosive, acidic waste stream.[3]
Step-by-Step Procedure for Liquid Waste:
-
Segregation and Collection:
-
Collect halogenated solvents (e.g., dichloromethane) and non-halogenated solvents (e.g., DMF) in separate, clearly labeled containers.[3]
-
Collect the piperidine/DMF waste from Fmoc deprotection in a dedicated container labeled "Basic Waste" or "Piperidine/DMF Waste".[1][3]
-
Collect the TFA cleavage cocktail in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[3]
-
-
Labeling: Label all liquid waste containers with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[1]
-
Neutralization (if required):
-
Due to its high corrosivity, TFA waste may require neutralization before disposal. This is a hazardous procedure that generates heat and gas and must be performed by trained personnel in a chemical fume hood, typically by the slow addition of a weak base like sodium bicarbonate.
-
It is often more common for acidic and basic waste to be collected directly by a hazardous waste management service without neutralization.[3] Consult your institution's specific guidelines.
-
-
Storage and Disposal: Store all liquid waste containers in a designated hazardous waste area, using secondary containment to prevent spills.[2] Arrange for disposal through your institution's hazardous waste management program.[1]
Quantitative Data Summary
| Waste Type | Key Components | Container Requirements | Labeling Requirements | Disposal Method |
| Solid Waste | Unused this compound, contaminated gloves, pipette tips, weighing paper. | Compatible, sealed, leak-proof.[1] | "Hazardous Waste," "Solid Chemical Waste," list of contents.[1][2] | Institutional Hazardous Waste Program.[1] |
| Liquid Waste (Basic) | Piperidine, Dimethylformamide (DMF).[1] | Dedicated, sealed, compatible solvent container. | "Hazardous Waste," "Basic Waste," list of all constituents.[1] | Institutional Hazardous Waste Program.[1] |
| Liquid Waste (Acidic) | Trifluoroacetic Acid (TFA), scavengers (e.g., TIS).[1] | Dedicated, sealed, acid-resistant container. | "Hazardous Waste," "Acidic Waste," list of all constituents. | Institutional Hazardous Waste Program.[1] |
| Liquid Waste (Solvent) | Dichloromethane (DCM), Dimethylformamide (DMF). | Separate containers for halogenated and non-halogenated solvents. | "Hazardous Waste," "Halogenated Waste" or "Non-Halogenated Waste," list of contents. | Institutional Hazardous Waste Program. |
Experimental Protocols
The primary experimental protocols leading to the waste streams described are the deprotection steps in Fmoc-based solid-phase peptide synthesis.
-
Fmoc Deprotection Protocol: The solid-phase resin is treated with a 20% solution of piperidine in DMF for a specified time to remove the Fmoc protecting group.[1] The resin is then filtered, and the collected filtrate and subsequent solvent washes constitute the basic liquid hazardous waste.[1]
-
Trityl Deprotection and Cleavage Protocol: To cleave the peptide from the resin and remove the acid-labile Trt side-chain protecting group, the resin is treated with a cleavage cocktail, commonly 95% Trifluoroacetic Acid (TFA) with scavengers. This acidic solution containing the cleaved peptide and byproducts is collected as acidic liquid hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound and associated waste.
References
Personal protective equipment for handling Fmoc-Ala-Ala-Asn(Trt)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Ala-Ala-Asn(Trt)-OH. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound and associated reagents, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be removed and replaced immediately after any contact with the substance.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1] |
| Protective Clothing | Should be worn to prevent skin contact.[2] | |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the solid powder to avoid inhalation of dust particles.[1] A self-contained breathing apparatus may be necessary in case of insufficient ventilation.[2][3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan for Handling
This section outlines the step-by-step procedure for safely handling this compound during routine laboratory use, such as in solid-phase peptide synthesis (SPPS).
1. Preparation and Weighing:
-
Before handling, ensure that the Safety Data Sheet (SDS) for this compound and all other reagents to be used have been reviewed.
-
Work within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Due to the hygroscopic nature of similar peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Weigh the required amount of the solid peptide quickly in a controlled environment to minimize exposure to air and moisture.[1]
-
After weighing, tightly reseal the container.[1]
2. Dissolution:
-
Dissolve the weighed this compound in an appropriate solvent, such as Dimethylformamide (DMF), as is common in SPPS.[5][6]
-
Perform the dissolution within the fume hood.
-
Handle the solvent with care, avoiding inhalation of vapors and skin contact.
3. Use in Synthesis:
-
The handling of this compound is a key step in solid-phase peptide synthesis (SPPS).[7] The process generally involves coupling the protected amino acid to a resin.[5][8]
-
Subsequent steps in SPPS often involve the use of hazardous chemicals for deprotection, such as piperidine to remove the Fmoc group and trifluoroacetic acid (TFA) for cleavage from the resin.[5][9][10]
-
Ensure adequate ventilation and use appropriate PPE throughout the entire synthesis process.[4]
Accidental Release and First Aid Measures
In the event of accidental exposure or spillage, follow these procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if irritation or discomfort persists.[2][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][11] Seek medical attention in the event of irritation.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek medical attention if pain or irritation persists.[11] |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water and seek medical attention.[2][11] |
| Spills | For solid spills, avoid dust formation.[2][3] Sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.[2] |
Disposal Plan
All waste containing this compound and its associated reagents should be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste: Collect any spilled solid, unused reagent, and contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing the peptide and other reagents from the synthesis process (e.g., DMF, piperidine, TFA solutions) in a designated, labeled waste container. Do not discharge into the sewer system.
-
General Disposal: One recommended method for the disposal of similar chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow federal, state, and local environmental regulations.[1]
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. chemicalbook.com [chemicalbook.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. academic.oup.com [academic.oup.com]
- 6. chempep.com [chempep.com]
- 7. This compound, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. anaspec.com [anaspec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
